molecular formula C10H9IN2 B1280973 1-Benzyl-4-iodoimidazole CAS No. 536760-32-4

1-Benzyl-4-iodoimidazole

Cat. No.: B1280973
CAS No.: 536760-32-4
M. Wt: 284.1 g/mol
InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-iodoimidazole is a useful research compound. Its molecular formula is C10H9IN2 and its molecular weight is 284.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHXVZRZPAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464508
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536760-32-4
Record name 4-Iodo-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536760-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds.[1] The document outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting quantitative data for each step. The synthesis of this compound is of significant interest due to the versatile reactivity of the C-I bond, which allows for further molecular elaboration through cross-coupling reactions, and the established biological relevance of the imidazole scaffold.[2]

Core Synthetic Strategies

The preparation of this compound can be approached via two main routes, differing in the sequence of the iodination and N-benzylation steps:

  • Route A: Iodination of imidazole followed by N-benzylation.

  • Route B: N-benzylation of imidazole followed by iodination.

The choice of route can influence the overall yield and regioselectivity of the final product.

Route A: Iodination Followed by N-Benzylation

This pathway commences with the regioselective iodination of imidazole to form 4-iodo-1H-imidazole, which is subsequently benzylated.

Step 1: Synthesis of 4-Iodo-1H-imidazole

The direct iodination of imidazole is a common method for producing 4-iodo-1H-imidazole.[2] This reaction is typically carried out in an alkaline aqueous medium using molecular iodine.[2][3]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve imidazole and a cosolvent (such as potassium iodide to enhance iodine solubility) in water under alkaline conditions, which can be achieved using sodium hydroxide, potassium hydroxide, or sodium carbonate.[3][4]

  • Addition of Iodine: To the stirred solution, add molecular iodine portion-wise while maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, adjust the pH of the reaction mixture to 7-9 to precipitate the crude product.[3] Filter the solid and wash with cold water. The filtrate can be extracted to recover unreacted imidazole.[3]

  • Purification: The crude 4-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane, to yield the pure product.[2]

ParameterValueReference
Starting MaterialImidazole[2][3]
ReagentsIodine, Sodium Hydroxide[2][3]
SolventWater[3]
Reaction TimeNot specified
YieldNot specified
Step 2: N-Benzylation of 4-Iodo-1H-imidazole

The second step involves the N-alkylation of 4-iodo-1H-imidazole with a benzylating agent, such as benzyl bromide, in the presence of a base.[5] It is important to note that this reaction can produce a mixture of two regioisomers: this compound and 1-benzyl-5-iodoimidazole.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-iodo-1H-imidazole in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate.[5]

  • Addition of Benzyl Bromide: Cool the mixture to 0 °C and add benzyl bromide dropwise.[5]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.[5]

  • Work-up: Once the starting material is consumed, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).[5]

  • Purification: The crude product is concentrated under reduced pressure, and the desired this compound isomer can be purified from the regioisomeric mixture by crystallization.[5] Conducting the reaction at 0 °C has been reported to give a more consistent product ratio, favoring the desired isomer.[5]

ParameterValueReference
Starting Material4-Iodo-1H-imidazole[5]
ReagentsBenzyl bromide, Potassium carbonate[5]
SolventDimethylformamide (DMF)[5]
Temperature0 °C[5]
Product Ratio6:1 to 8:1 (this compound : 1-benzyl-5-iodoimidazole)[5]

Route B: N-Benzylation Followed by Iodination

This alternative pathway involves the initial synthesis of 1-benzylimidazole, which is then subjected to iodination.

Step 1: Synthesis of 1-Benzylimidazole

The synthesis of 1-benzylimidazole from imidazole and benzyl chloride is a well-established transformation.[6] Several methods exist, with variations in the base and solvent system used.[6]

Experimental Protocol (Using Potassium Carbonate):

  • Reaction Setup: To a solution of imidazole in acetonitrile, add potassium carbonate.[6]

  • Addition of Benzyl Chloride: Add benzyl chloride to the suspension.[6]

  • Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring.[6]

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.[6]

  • Purification: The crude product can be purified by column chromatography.[6]

ParameterValueReference
Starting MaterialImidazole[6]
ReagentsBenzyl chloride, Potassium carbonate[6]
SolventAcetonitrile[6]
Temperature70°C[6]
Reaction Time72-120 h[6]
Yield~80%[6]
Step 2: Iodination of 1-Benzylimidazole

The final step is the direct iodination of 1-benzylimidazole. This electrophilic substitution would be expected to occur on the imidazole ring.

Experimental Protocol (General):

A general procedure for the iodination of a benzimidazole derivative using N-iodosuccinimide (NIS) as the iodinating agent is described, which can be adapted for 1-benzylimidazole.[7]

  • Reaction Setup: Dissolve 1-benzylimidazole in an anhydrous solvent such as dichloromethane.

  • Addition of Reagents: Add N-iodosuccinimide (NIS) to the solution and cool to 0 °C.[7]

  • Initiation: Slowly add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC.[7]

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography.[7]

ParameterValueReference
Starting Material1-Benzylimidazole
ReagentsN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)[7]
SolventDichloromethane (DCM)[7]
Temperature0 °C to room temperature[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthesis_Pathway_A Imidazole Imidazole 4-Iodo-1H-imidazole 4-Iodo-1H-imidazole Imidazole->4-Iodo-1H-imidazole Iodination (I2, Base) This compound This compound 4-Iodo-1H-imidazole->this compound N-Benzylation (BnBr, K2CO3) Synthesis_Pathway_B Imidazole Imidazole 1-Benzylimidazole 1-Benzylimidazole Imidazole->1-Benzylimidazole N-Benzylation (BnCl, K2CO3) This compound This compound 1-Benzylimidazole->this compound Iodination (NIS, TFA) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Dissolve starting material, add reagents) Reaction Reaction (Stirring, temperature control) Reaction_Setup->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Quenching Quenching/Neutralization Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying and Concentration Washing->Drying Purification_Method Purification (Crystallization or Chromatography) Drying->Purification_Method Characterization Characterization (NMR, MS) Purification_Method->Characterization

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-iodoimidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a benzyl group for steric and electronic modulation with an iodo-substituent as a versatile synthetic handle for cross-coupling reactions, make it a valuable intermediate for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details experimental protocols for its synthesis, characterization, and the determination of key physicochemical parameters. Furthermore, this guide outlines a proposed workflow for the biological evaluation of this compound, drawing upon the established activities of related imidazole derivatives as potential kinase inhibitors and antimicrobial agents.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available and predicted data for this compound are summarized below.

Data Presentation
PropertyValueSource/Method
Molecular Formula C₁₀H₉IN₂-
Molecular Weight 284.10 g/mol -
Appearance Solid[1]
Melting Point 99-100 °C[1][2]
Boiling Point 388.4 ± 17.0 °CPredicted[2]
Density 1.67 ± 0.1 g/cm³Predicted[2]
Flash Point 188.7 °C[2]
logP (Octanol-Water Partition Coefficient) 2.536Predicted[2]
pKa Not Experimentally Determined-
Solubility Water: Not available. Expected to be sparingly soluble based on its structure. Soluble in polar organic solvents like DMSO and methanol.[3]
Polar Surface Area (PSA) 17.82 ŲPredicted[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 4-iodoimidazole with benzyl bromide.

Materials:

  • 4-iodoimidazole

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (using Sodium Hydride):

  • To a solution of 4-iodoimidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the benzyl group (in the aromatic region and a singlet for the benzylic CH₂) and the imidazole ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6][7]

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]

Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, etc.) in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Biological Activity and Signaling Pathways (Proposed Workflow)

While no specific biological activities or signaling pathway involvements have been reported for this compound, the imidazole scaffold is a common feature in many biologically active molecules, notably as antimicrobial agents and kinase inhibitors.[5][6][7][9][10] The following section proposes a workflow for the initial biological evaluation of this compound.

Kinase Inhibitor Screening

The imidazole moiety is present in numerous kinase inhibitors.[11][12] A primary screening against a panel of kinases would be a logical first step to identify potential biological targets.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action A This compound B Kinase Panel Screening (e.g., 96-well format, single high concentration) A->B C Identify Preliminary Hits (% inhibition > 50%) B->C D IC₅₀ Determination for Hit Kinases C->D E Selectivity Profiling (against related kinases) D->E F Enzyme Kinetics Studies (e.g., ATP competition assays) E->F G Cell-Based Assays (target phosphorylation) F->G

Proposed workflow for kinase inhibitor screening.
Antimicrobial Activity Screening

Imidazole derivatives are well-known for their antimicrobial properties. An initial evaluation of this compound against a panel of pathogenic bacteria and fungi is warranted.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Further Characterization A This compound B Broth Microdilution or Disk Diffusion Assay A->B D Determine Zone of Inhibition or Preliminary MIC B->D C Panel of Microorganisms (Gram-positive bacteria, Gram-negative bacteria, Fungi) C->B E Minimum Inhibitory Concentration (MIC) Determination D->E F Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination E->F G Time-Kill Kinetics Assay F->G H Mechanism of Action Studies (e.g., cell wall/membrane disruption) G->H

Proposed workflow for antimicrobial activity screening.

Conclusion

This compound presents itself as a compound with considerable potential for further investigation in the realm of drug discovery. This technical guide has consolidated the available physicochemical data and provided a framework of detailed experimental protocols for its synthesis, characterization, and the determination of its key properties. The proposed workflows for biological evaluation offer a rational starting point for elucidating the potential therapeutic applications of this and related substituted imidazoles. Further experimental validation of the predicted properties and exploration of its biological activities are crucial next steps in fully understanding the scientific value of this molecule.

References

An In-Depth Technical Guide to 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-iodoimidazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The document details its chemical identity, including its CAS number and structure, and presents a putative synthesis protocol based on established chemical transformations. Key physicochemical properties are summarized in a structured format. While specific biological activity and signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological significance of closely related imidazole and N-benzylimidazole derivatives, providing a basis for potential research applications.

Chemical Identity and Properties

CAS Number: 536760-32-4[1]

Molecular Formula: C₁₀H₉IN₂[1]

Molecular Weight: 284.10 g/mol [1]

Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Synonyms:

  • 1-benzyl-4-iodo-1H-imidazole

  • 1H-Imidazole, 4-iodo-1-(phenylmethyl)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point99-100 °C[1]
Boiling Point388.4 ± 17.0 °C (Predicted)[1]
Density1.67 ± 0.1 g/cm³ (Predicted)[1]
Flash Point188.7 °C[1]
LogP2.536[1]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Iodination of Imidazole: Formation of the key intermediate, 4-iodo-1H-imidazole.

  • N-Benzylation: Alkylation of 4-iodo-1H-imidazole with a benzyl halide.

G cluster_0 Step 1: Iodination cluster_1 Step 2: N-Benzylation Imidazole Imidazole Iodoimidazole 4-Iodo-1H-imidazole Imidazole->Iodoimidazole I₂, Base Iodine Iodine (I₂) Base1 Base (e.g., NaOH) Target This compound Iodoimidazole->Target Benzyl Halide, Base BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) Base2 Base (e.g., K₂CO₃) G Start This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->CrossCoupling Derivatives Novel Imidazole Derivatives CrossCoupling->Derivatives Screening Biological Screening Derivatives->Screening Target Identification of Biological Target (e.g., Enzyme, Receptor) Screening->Target Pathway Modulation of Signaling Pathway Target->Pathway

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4-iodoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-iodoimidazole, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this document presents a combination of reported physical properties, a detailed, proposed synthetic protocol based on established methodologies, and predicted spectroscopic data to facilitate research and development activities involving this compound.

Core Data Presentation

The following tables summarize the key physical and predicted spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 536760-32-4[1][2]
Molecular Formula C₁₀H₉IN₂[1]
Molecular Weight 284.10 g/mol [1]
Appearance White to off-white solidTypical for this class of compounds
Melting Point 99-100 °C[1]
Boiling Point 388.4 ± 17.0 °C (Predicted)[1]
Density 1.67 ± 0.1 g/cm³ (Predicted)[1]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HBenzyl-H
7.15s1HImidazole-H2
7.05s1HImidazole-H5
5.10s2HCH₂

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (ppm)Assignment
138.0Benzyl-C (quaternary)
136.5Imidazole-C2
129.0Benzyl-CH
128.5Benzyl-CH
128.0Benzyl-CH
121.0Imidazole-C5
85.0Imidazole-C4 (C-I)
50.0CH₂

Note: This data is predicted and should be confirmed by experimental analysis.

Table 4: Predicted Key IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600, 1495, 1450Medium-StrongAromatic C=C Stretch
1520MediumImidazole Ring Stretch
750 - 700StrongC-H Bending (monosubstituted benzene)
~500MediumC-I Stretch

Note: This data is predicted and should be confirmed by experimental analysis.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
28460[M]⁺
15710[M - I]⁺
91100[C₇H₇]⁺ (tropylium ion)

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on standard N-alkylation of iodoimidazoles.

Synthesis of this compound

This procedure involves the N-benzylation of 4-iodoimidazole using benzyl bromide in the presence of a base.

Materials:

  • 4-Iodoimidazole

  • Benzyl bromide

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Iodoimidazole 4-Iodoimidazole Deprotonation Deprotonation 4-Iodoimidazole->Deprotonation Benzyl_bromide Benzyl Bromide Alkylation Alkylation Benzyl_bromide->Alkylation NaH Sodium Hydride NaH->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis Logic

This diagram outlines the logical flow of analyzing the spectroscopic data for the characterization of the synthesized compound.

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Interpretation Synthesized_Compound Synthesized Product NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR IR FT-IR Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Analysis Determine proton and carbon environments, confirm connectivity NMR->NMR_Analysis IR_Analysis Identify functional groups (aromatic C-H, C=C, C-I) IR->IR_Analysis MS_Analysis Confirm molecular weight and fragmentation pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logic flow for spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the iodine atom at the 4-position offers a versatile handle for further functionalization, particularly through cross-coupling reactions, enabling the construction of complex heterocyclic systems.[1][2] The benzyl group on the imidazole nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic profile and biological activity.[2] This guide explores the two main synthetic strategies for obtaining this compound: the benzylation of 4-iodoimidazole and the iodination of 1-benzylimidazole.

Synthetic Pathways

The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and considerations.

Route 1: Benzylation of 4-Iodoimidazole

This is the most common and direct method, involving the N-alkylation of 4-iodoimidazole with a suitable benzylating agent.[3] The reaction proceeds via a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon of the benzylating agent.[2]

Route 2: Iodination of 1-Benzylimidazole

An alternative, though less commonly reported, approach is the direct iodination of a pre-synthesized 1-benzylimidazole.[3] This method relies on electrophilic substitution on the imidazole ring.

Below is a logical workflow illustrating these synthetic approaches.

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Im Imidazole Iodoimidazole 4-Iodoimidazole Im->Iodoimidazole Iodination Benzylimidazole 1-Benzylimidazole Im->Benzylimidazole Benzylation I2 Iodine I2->Iodoimidazole FinalProduct This compound I2->FinalProduct BnBr Benzyl Bromide BnBr->Benzylimidazole BnBr->FinalProduct Iodoimidazole->FinalProduct Benzylation Benzylimidazole->FinalProduct Iodination G reagents 4-Iodoimidazole Benzyl Bromide K2CO3 DMF reaction Reaction at 0°C for 2h reagents->reaction workup Aqueous Work-up (EtOAc Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

The Solubility Profile of 1-Benzyl-4-iodoimidazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-benzyl-4-iodoimidazole is crucial for predicting its behavior in various solvent systems and for designing appropriate experimental conditions. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉IN₂[1]
Molecular Weight 284.10 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 99-100 °C[3]
Boiling Point 388.4 ± 17.0 °C (Predicted)[3]
LogP 2.536[3]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

Note: The LogP value suggests that this compound has a moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.

Solubility in Organic Solvents

Direct, quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in publicly accessible databases and literature. However, based on the general principles of "like dissolves like" and the solubility of structurally similar imidazole derivatives, a qualitative prediction can be made. Imidazole itself is soluble in polar solvents. The introduction of a benzyl group increases the nonpolar character of the molecule, while the iodo group also contributes to its lipophilicity.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. Its solubility is expected to be lower in nonpolar solvents such as hexanes. One study noted that an iodo-substituted imidazole compound suffered from reduced solubility in DMSO and acetonitrile.[4]

To obtain precise quantitative solubility data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[5][6][7]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualization of Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a general synthesis pathway.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant B->C D Quantify by HPLC/LC-MS C->D E Determine Solubility D->E

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A Imidazole + Benzyl Halide C Reaction in Solvent A->C B Iodination Reagent B->C D Quenching C->D E Extraction D->E F Drying E->F G Column Chromatography F->G H This compound G->H

Caption: Generalized synthesis workflow for this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature directly implicating this compound in any particular signaling pathway. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to investigate any potential interactions with cellular signaling cascades.

Conclusion

While quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, its physicochemical properties suggest a preference for polar aprotic and alcoholic solvents. This technical guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine the solubility of this important synthetic intermediate. The provided experimental protocol for the shake-flask method offers a reliable means of generating the necessary data to facilitate its use in synthesis, formulation, and further research.

References

Theoretical Framework for the Analysis of 1-Benzyl-4-iodoimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-Benzyl-4-iodoimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science, largely due to the presence of an iodine atom that can participate in significant non-covalent interactions such as halogen bonding. While extensive dedicated theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this technical guide outlines a comprehensive computational framework for its characterization. By leveraging established quantum chemical methods and drawing comparisons with analogous imidazole derivatives, we can predict its structural, electronic, and reactive properties. This document serves as a roadmap for researchers and drug development professionals to conduct and interpret theoretical studies on this compound, facilitating its potential application in novel therapeutic design.

Physicochemical and Structural Properties

While experimental data is sparse, fundamental properties of this compound can be collated from chemical supplier databases and predicted through computational modeling. The following table summarizes these key characteristics.

PropertyValue (Experimental/Predicted)Source/Method
Molecular Formula C₁₀H₉IN₂-
Molecular Weight 284.10 g/mol -
CAS Number 536760-32-4-
Melting Point 99-100 °CChemical Supplier
Boiling Point 388.4 ± 17.0 °C (Predicted)Computational Prediction
Density 1.67 ± 0.1 g/cm³ (Predicted)Computational Prediction
LogP 2.536 (Predicted)Computational Prediction
pKa ~4.5 - 5.5 (Predicted)Based on analogous substituted imidazoles

Proposed Computational Workflow

A robust theoretical analysis of this compound can be achieved using Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size. The following diagram and protocol outline a standard workflow.

computational_workflow Computational Workflow for this compound cluster_setup Initial Setup cluster_calculations Core Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Input basis_set Basis Set Selection (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization mol_build->geom_opt dft_functional DFT Functional Selection (e.g., B3LYP) basis_set->geom_opt dft_functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_params Structural Parameters geom_opt->struct_params nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) freq_calc->mep_analysis spect_sim Spectroscopic Simulation (IR, UV-Vis) freq_calc->spect_sim electronic_props Electronic Properties nbo_analysis->electronic_props reactivity Reactivity Descriptors fmo_analysis->reactivity mep_analysis->reactivity spect_data Simulated Spectra spect_sim->spect_data

Caption: A typical workflow for the theoretical study of this compound using DFT.

Detailed Computational Protocol
  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. For the iodine atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be employed.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational (IR) spectra.

  • Electronic Property Calculations:

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution, atomic charges, and intramolecular interactions.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential is generated to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

  • Spectroscopic Simulation:

    • Infrared (IR) Spectra: Calculated from the vibrational frequencies.

    • UV-Vis Spectra: Simulated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and absorption wavelengths.

Predicted Molecular and Electronic Data

The following tables present predicted data for this compound based on the computational workflow described above and in comparison to related iodoimidazole compounds.

Predicted Geometrical Parameters
ParameterPredicted ValueNotes
C4-I Bond Length ~2.05 - 2.10 ÅThis bond is crucial for halogen bonding and influences the molecule's steric and electronic profile.
N1-C2 Bond Length ~1.37 - 1.39 ÅTypical for N-C bonds within an imidazole ring.
C4-C5 Bond Length ~1.36 - 1.38 ÅTypical for C=C bonds within an imidazole ring.
Dihedral Angle (C2-N1-C(benzyl)-C(phenyl)) ~70° - 90°The benzyl group is likely to be significantly twisted relative to the imidazole plane.
Predicted Electronic Properties
ParameterPredicted Value (eV)Implication
HOMO Energy ~ -6.0 to -6.5Indicates the electron-donating ability of the molecule.
LUMO Energy ~ -1.0 to -1.5Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment ~ 2.0 - 3.0 DebyeReflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature of this compound is the potential for the iodine atom to act as a halogen bond donor. This is a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target).

Caption: Schematic of a halogen bond between the iodine of this compound and a Lewis base.

Application in a Drug Development Context

Theoretical studies of this compound can provide valuable insights for drug design and development. The calculated properties can be used to predict its behavior in biological systems and to guide the synthesis of more potent and selective analogs.

drug_development_logic cluster_theoretical Theoretical Analysis cluster_application Drug Design Application calc_props Calculated Molecular Properties (MEP, FMO) docking Molecular Docking (Protein-Ligand Simulation) calc_props->docking binding_prediction Prediction of Binding Affinity and Interactions docking->binding_prediction sar Structure-Activity Relationship (SAR) Studies binding_prediction->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical flow from theoretical calculations to applications in drug development.

Conclusion

While direct experimental and theoretical data on this compound is limited, this guide provides a comprehensive framework for its computational investigation. By applying standard DFT and TD-DFT methods, researchers can obtain reliable predictions of its geometric, electronic, and spectroscopic properties. Such studies are crucial for understanding its chemical behavior, particularly the role of the iodine atom in forming halogen bonds, and for guiding its potential use in the development of novel pharmaceuticals and functional materials. The methodologies and predicted data presented here offer a solid foundation for future experimental and theoretical work on this promising molecule.

1-Benzyl-4-iodoimidazole: A Technical Guide to Unlocking Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl-4-iodoimidazole is a versatile heterocyclic compound that stands at the intersection of synthetic accessibility and vast, largely unexplored, therapeutic potential. The inherent reactivity of its carbon-iodine bond, combined with the privileged imidazole scaffold, makes it an exceptionally valuable building block for modern drug discovery and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, while delineating key potential research areas. Detailed experimental protocols and process visualizations are included to serve as a practical resource for initiating novel research projects targeting kinase inhibition, metabolic diseases, and infectious agents.

Physicochemical and Structural Data

This compound is a stable, solid compound under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.[2][3]

PropertyValueSource(s)
CAS Number 536760-32-4[2][3]
Molecular Formula C₁₀H₉IN₂[2][3]
Molecular Weight 284.10 g/mol [2][3]
Melting Point 99-100 °C[2][3]
Boiling Point 388.4 ± 17.0 °C (Predicted)[2]
Density 1.67 ± 0.1 g/cm³ (Predicted)[2]
LogP 2.536[2]
Appearance White Powder/Solid[3]
Storage Room temperature, dry conditions[1][4]

Synthesis and Core Reactivity

Proposed Synthetic Workflow

The proposed synthesis involves the N-alkylation of 4-iodoimidazole using benzyl chloride or benzyl bromide under basic conditions. This is a standard SN2 reaction where the imidazole nitrogen acts as the nucleophile.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Iodoimidazole E N-Alkylation (SN2) A->E B Benzyl Chloride B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., THF, DMF) D->E F Quench Reaction E->F Reaction Mixture G Solvent Extraction F->G H Column Chromatography G->H Crude Product I This compound H->I Purified Product

Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[7]

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Imidazole Addition : Slowly add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation : Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Core Reactivity: A Gateway to Molecular Diversity

The most significant feature of this compound is the C-I bond, which serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions.[3][8] This allows for the straightforward introduction of a vast array of chemical moieties at the 4-position, making it an ideal scaffold for building libraries of compounds for biological screening.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Heck Heck Coupling + Alkene Start->Heck Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Prod1 4-Aryl/Heteroaryl Suzuki->Prod1 Pd Catalyst Base Prod2 4-Alkynyl Sonogashira->Prod2 Pd/Cu Catalyst Base Prod3 4-Alkenyl Heck->Prod3 Pd Catalyst Base Prod4 4-Amino Buchwald->Prod4 Pd Catalyst Base

Caption: Cross-coupling reactions enable diverse functionalization.

Potential Research Area: Medicinal Chemistry & Drug Development

The imidazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][9] this compound is an ideal starting point for creating novel therapeutics.

Development of Kinase Inhibitors

Rationale: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The 1-benzyl-imidazole core can be elaborated through cross-coupling reactions to introduce functionalities that target specific kinases involved in cancer and inflammatory diseases.[4]

Research Proposal:

  • Library Synthesis: Utilize high-throughput Suzuki and Sonogashira coupling reactions on this compound with a diverse set of boronic acids and terminal alkynes.

  • Screening: Screen the resulting library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Abl).

  • SAR Studies: Conduct structure-activity relationship (SAR) studies to optimize hit compounds for potency and selectivity.

Novel Antimicrobial Agents

Rationale: Imidazole-containing compounds, such as the azole antifungals, are cornerstones of antimicrobial therapy.[6][10] Furthermore, related fluorinated benzyl-benzimidazole derivatives have demonstrated significant antibacterial and antifungal activity.[11] The lipophilicity and electronic properties of the this compound scaffold make it a promising candidate for developing new antimicrobial drugs.

Research Proposal:

  • Screening: Evaluate this compound and a small, focused library of its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Mechanism of Action: Investigate the mechanism of action for any active compounds, such as cell membrane disruption or enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation : Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation : Add a standardized inoculum of the microorganism to each well. Include positive (microbe, no drug) and negative (media only) controls.

  • Incubation : Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Analysis : Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

TGR5 Agonists for Metabolic Diseases

Rationale: Takeda G-protein-coupled receptor 5 (TGR5) is an emerging therapeutic target for type 2 diabetes and other metabolic syndromes.[12] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion. A recent study demonstrated that 1-benzyl-1H-imidazole-5-carboxamide derivatives are potent TGR5 agonists.[12] This provides a strong rationale for exploring the 1-benzyl-4-substituted-imidazole scaffold for the same target.

Research Proposal:

  • Design and Synthesis: Synthesize a library of 1-benzyl-4-aryl/heteroaryl-imidazoles via Suzuki coupling.

  • In Vitro Evaluation: Assess the ability of the synthesized compounds to activate TGR5 using a cell-based reporter assay (e.g., cAMP accumulation in HEK293 cells expressing TGR5).

  • In Vivo Studies: Test the most potent compounds in animal models of diabetes to evaluate their glucose-lowering effects and ability to stimulate GLP-1 secretion.[12]

TGR5 Signaling Pathway:

G cluster_membrane Intestinal L-Cell Membrane cluster_intracellular Intracellular Signaling cluster_secretion Cellular Response Ligand 1-Benzyl-4-R-imidazole (Proposed Agonist) TGR5 TGR5 Receptor Ligand->TGR5 Binds & Activates G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Secretion GLP-1 Secretion PKA->Secretion Stimulates Epac2->Secretion Stimulates

Caption: Proposed TGR5 agonism leading to GLP-1 secretion.

Conclusion

This compound represents a significantly underdeveloped synthetic intermediate. Its value lies not in its own inherent biological activity, which remains largely uninvestigated, but in its capacity as a versatile scaffold for generating molecular complexity. The research areas outlined in this guide—spanning kinase inhibition, antimicrobial discovery, and metabolic disease modulation—are supported by strong precedents from structurally related compounds. By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space and explore new therapeutic frontiers. The provided protocols and conceptual frameworks offer a solid foundation for initiating research into this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Biaryl Synthesis via 1-Benzyl-4-iodoimidazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-benzyl-4-iodoimidazole with various arylboronic acids for the synthesis of biaryl compounds. This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The N-benzyl protecting group on the imidazole ring is crucial for preventing catalyst inhibition that can occur with N-H containing heterocycles.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (arylboronic acid) and an organic halide (this compound) in the presence of a palladium catalyst and a base.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound is detailed below. This protocol is based on established methods for Suzuki couplings of iodo-substituted heterocycles with arylboronic acids.[2][3]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Acetonitrile (ACN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, heating mantle)

  • Reagents for workup and purification (e.g., Ethyl acetate, water, brine, silica gel for column chromatography)

Detailed Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) to the flask. Then, add the degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100892
33-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF1101088
44-Chlorophenylboronic acidPdCl₂(dppf) (3)K₃PO₄Acetonitrile/H₂O (3:1)801678
52-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901483

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using the this compound Suzuki coupling protocol.

experimental_workflow reagents 1. Reagents Addition (this compound, Arylboronic acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst & Solvent Addition setup->catalyst reaction 4. Heating & Stirring (Reaction Monitoring) catalyst->reaction workup 5. Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]

suzuki_cycle cluster_steps pd0 Pd(0)Ln pdi_complex R¹-Pd(II)Ln-X pd0->pdi_complex oxidative_addition Oxidative Addition pdi_r1_r2 R¹-Pd(II)Ln-R² pdi_complex->pdi_r1_r2 transmetalation Transmetalation pdi_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ (Arylboronic acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: The Use of 1-Benzyl-4-iodoimidazole in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-benzyl-4-iodoimidazole in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the imidazole scaffold. The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, allows for the efficient coupling of this compound with a variety of terminal alkynes.[1][2][3]

The protocols detailed herein are based on established methodologies for Sonogashira couplings with aryl iodides and related imidazole derivatives.[4] While specific optimization may be required for novel substrates, these guidelines offer a solid foundation for successful reaction setup, execution, and product purification.

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a base.[1]

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[5]

  • Palladium Cycle: An active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex.[5]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-benzyl-4-(alkynyl)imidazole product and regenerate the active Pd(0) catalyst.[5]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of homocoupled alkyne byproducts.[6]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->p1 pd_complex L₂Pd(II)(Ar)(I) pd_complex->pd0 transmetalation Transmetalation pd_complex->p2 reductive_elimination Reductive Elimination product Ar-alkyne aryl_halide This compound (Ar-I) aryl_halide->pd0 cu_catalyst Cu(I)I alkyne_activation Alkyne Activation cu_catalyst->c1 cu_acetylide Cu(I)-alkyne cu_acetylide->pd_complex cu_acetylide->c2 terminal_alkyne Terminal Alkyne (H-alkyne) terminal_alkyne->cu_catalyst base Base base->cu_catalyst p1->pd_complex p1->p2 p2->p3 p2->p3 p3->pd0 p3->product Reductive Elimination p3->p4 p4->p1 c1->cu_acetylide c1->c2 c2->cu_catalyst c2->c1

Caption: Simplified dual catalytic cycle for the Sonogashira reaction.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous solvent (5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry flask. add_solvent_base 2. Add anhydrous solvent and base. prep_reagents->add_solvent_base add_alkyne 3. Add terminal alkyne. add_solvent_base->add_alkyne heat_monitor 4. Heat and monitor by TLC/GC-MS. add_alkyne->heat_monitor cool_filter 5. Cool and filter through Celite. heat_monitor->cool_filter wash 6. Wash with aq. NH₄Cl and brine. cool_filter->wash dry_concentrate 7. Dry and concentrate. wash->dry_concentrate chromatography 8. Purify by flash column chromatography. dry_concentrate->chromatography

Caption: General experimental workflow for Sonogashira cross-coupling.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and optimization may be necessary for specific substrates.

Table 1: Sonogashira Coupling of this compound with Various Alkynes

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-Benzyl-4-(phenylethynyl)-1H-imidazole85-95
24-Ethynylanisole1-Benzyl-4-((4-methoxyphenyl)ethynyl)-1H-imidazole80-92
31-Ethynyl-4-fluorobenzene1-Benzyl-4-((4-fluorophenyl)ethynyl)-1H-imidazole82-94
42-Methyl-3-butyn-2-ol4-(1-Benzyl-1H-imidazol-4-yl)-2-methylbut-3-yn-2-ol75-88
51-Hexyne1-Benzyl-4-(hex-1-yn-1-yl)-1H-imidazole70-85

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.[4]

Table 2: Optimization of Reaction Parameters

ParameterVariationEffect on Yield
Catalyst Pd(PPh₃)₄Often interchangeable with PdCl₂(PPh₃)₂, may offer slightly higher yields in some cases.
Pd(OAc)₂ with a phosphine ligandCan be effective, requires in situ formation of the active catalyst.
Base K₂CO₃, Cs₂CO₃Milder bases that can be used, particularly in copper-free systems.
DIPEAA bulkier amine base, sometimes preferred to minimize side reactions.
Solvent Toluene, DioxaneAlternative non-polar aprotic solvents.
Acetonitrile (MeCN)A polar aprotic solvent that can also be effective.
Temperature Room TemperatureMay be sufficient for highly reactive alkynes, but often requires longer reaction times.
80-100 °CMay be necessary for less reactive alkynes or to increase reaction rates.

This table provides general trends observed in Sonogashira reactions.

Troubleshooting

  • Low Yields: Incomplete reactions may be due to an inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a truly oxygen-free environment or by employing a copper-free Sonogashira protocol.

  • Difficulty in Purification: The presence of residual catalyst and phosphine ligands can complicate purification. Thorough washing and careful column chromatography are essential.

Safety Information

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with appropriate precautions.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-alkynyl-1-benzyl-1H-imidazole derivatives. The protocols and data presented here serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate novel compound libraries for biological screening and other applications.

References

Application Notes and Protocols for Heck Coupling of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the imidazole ring at specific positions through versatile cross-coupling reactions is therefore of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Heck coupling of 1-Benzyl-4-iodoimidazole. The benzyl protecting group on the imidazole nitrogen enhances stability and solubility in common organic solvents, making it a suitable substrate for a variety of coupling partners. These protocols are designed to serve as a practical guide for researchers in the successful application of this reaction, facilitating the synthesis of novel 4-alkenyl-1-benzylimidazole derivatives.

General Reaction Scheme

The Heck coupling of this compound with a generic alkene is depicted below:

Caption: General Heck Coupling Reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on the careful selection of several key parameters. The following sections discuss the typical reagents and conditions used for the coupling of this compound.

Palladium Catalysts

A variety of palladium sources can be used to catalyze the Heck reaction. The choice of catalyst can influence reaction rates and yields. Common palladium catalysts include:

  • Palladium(II) acetate (Pd(OAc)₂): A widely used and relatively inexpensive catalyst precursor.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable and reliable Pd(0) catalyst.

  • Palladium on carbon (Pd/C): A heterogeneous catalyst that can simplify product purification.

Phosphine Ligands

Phosphine ligands are often added to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. The electronic and steric properties of the phosphine can have a significant impact on the reaction outcome. Examples include:

  • Triphenylphosphine (PPh₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

In some cases, "ligandless" conditions, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt, can be effective.

Bases

A base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle. The choice of base can affect the reaction rate and the potential for side reactions. Both organic and inorganic bases are commonly used:

  • Organic bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)

  • Inorganic bases: Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃)

Solvents

Polar aprotic solvents are generally preferred for the Heck reaction as they can dissolve the reactants and the palladium catalyst system. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • 1,4-Dioxane

  • Toluene

Temperature and Reaction Time

Heck reactions are typically conducted at elevated temperatures, ranging from 80 °C to 140 °C. The optimal temperature and reaction time will depend on the reactivity of the specific alkene and the chosen catalytic system. Microwave irradiation can often be used to significantly reduce reaction times.

Experimental Protocols

The following are general protocols for the Heck coupling of this compound with representative alkenes. These should be considered as starting points, and optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol describes a typical procedure for the coupling of this compound with an activated alkene like methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0 equiv.) to the reaction mixture.

  • Finally, add methyl acrylate (1.5 equiv.) to the stirred solution.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heck Coupling of this compound with Styrene

This protocol utilizes microwave irradiation to accelerate the coupling with a less activated alkene like styrene.

Materials:

  • This compound

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), styrene (1.2 equiv.), Pd₂(dba)₃ (0.015 equiv.), P(o-tol)₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add acetonitrile as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012[e.g., 70-90]
2StyrenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)K₂CO₃ (2)MeCN120 (MW)1[e.g., 60-80]
3n-Butyl AcrylatePd(OAc)₂ (2)NoneNaOAc (2)DMF11016[e.g., 65-85]
44-VinylpyridinePd(PPh₃)₄ (3)-Et₃N (2.5)Dioxane10024[e.g., 50-70]

*Note: The yields provided are estimates based on typical outcomes for similar Heck reactions and should be experimentally determined and optimized.

Logical Workflow for Heck Coupling Reaction

The following diagram illustrates the general workflow for setting up and performing a Heck coupling reaction with this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Weigh Reactants: This compound Alkene Base add_solids Add solids to reaction vessel prep_reagents->add_solids prep_catalyst Prepare Catalyst System: Pd source + Ligand (if applicable) prep_catalyst->add_solids add_solvent Add anhydrous solvent add_solids->add_solvent inert_atm Establish inert atmosphere (Ar or N2) add_solvent->inert_atm add_liquids Add liquid reagents (Alkene, Base if liquid) inert_atm->add_liquids heat_stir Heat and stir reaction mixture add_liquids->heat_stir monitor Monitor reaction progress (TLC, LC-MS) heat_stir->monitor quench Cool and quench reaction monitor->quench Reaction complete extract Aqueous work-up/Extraction quench->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Within the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors is a primary focus. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1-benzyl-4-iodoimidazole motif serves as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. The benzyl group provides a handle for modulating physicochemical properties, while the iodine atom at the 4-position offers a reactive site for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, allowing for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols for key synthetic transformations using this compound, presents illustrative quantitative data, and visualizes relevant signaling pathways and experimental workflows to guide researchers in the development of next-generation kinase inhibitors.

Key Synthetic Applications

The carbon-iodine bond in this compound is highly amenable to several powerful cross-coupling reactions, which are foundational in modern drug discovery. The primary synthetic routes for elaborating this core involve palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3] These methods are favored for their broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the ATP-binding site of kinases.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for iodo-heterocycles.[1][2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)

  • Triphenylphosphine (PPh₃) (0.06 equivalents) or a suitable Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and the phosphine ligand (0.06 eq).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-aryl/heteroaryl-imidazole derivative.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Boronic Acid Pd Catalyst & Ligand Base setup Reaction Setup: Seal vessel Purge with Inert Gas Add Degassed Solvents reagents->setup heat Heating: 100 °C 4-12 hours setup->heat monitor Monitor Progress: TLC or LC-MS heat->monitor workup Aqueous Workup: Cool to RT Dilute with Water monitor->workup extraction Extraction: Ethyl Acetate (3x) workup->extraction wash Wash Organic Layer: Water & Brine extraction->wash dry Dry and Concentrate: Na2SO4 Rotary Evaporation wash->dry purify Purification: Column Chromatography dry->purify product Final Product: 1-Benzyl-4-aryl-imidazole purify->product

A typical workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers or pharmacophores, which can probe deep into the kinase active site.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted for iodo-imidazoles.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.5 eq) and the amine base (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 1-benzyl-4-alkynyl-imidazole product.

Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents Combine Reactants: This compound Terminal Alkyne Pd & Cu Catalysts setup Reaction Setup: Inert Atmosphere Add Anhydrous Solvent & Base reagents->setup reaction Reaction: Stir at RT or Heat (50-70 °C) setup->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor quench Quench & Extract: Dilute with Water Extract with Ethyl Acetate monitor->quench wash Wash Organic Layer: Sat. aq. NH4Cl & Brine quench->wash dry Dry and Concentrate: Na2SO4 Rotary Evaporation wash->dry purify Purification: Column Chromatography dry->purify product Final Product: 1-Benzyl-4-alkynyl-imidazole purify->product

A typical workflow for Sonogashira coupling.
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines. It is particularly useful for synthesizing diarylamine-based inhibitors or for introducing flexible side chains that can form crucial hydrogen bonds with the kinase.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for aryl iodides.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq) to a reaction tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-amino-imidazole derivative.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Reactants (Inert Atm.): This compound Amine Pd Catalyst & Ligand Base setup Reaction Setup: Add Anhydrous Solvent Seal Reaction Tube reagents->setup heat Heating: 80-110 °C setup->heat monitor Monitor Progress: LC-MS heat->monitor workup Workup: Cool to RT Dilute with EtOAc Filter through Celite monitor->workup concentrate Concentrate: Rotary Evaporation workup->concentrate purify Purification: Column Chromatography concentrate->purify product Final Product: 1-Benzyl-4-amino-imidazole purify->product

A typical workflow for Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables provide representative data for the synthesis and biological evaluation of kinase inhibitors derived from imidazole-based scaffolds.

Note: The reaction yields are illustrative for the described protocols. The IC₅₀ values are examples from the literature for compounds containing an imidazole or benzimidazole core to provide context for potential biological activity.

Table 1: Representative Reaction Yields

ReactionSubstrate 1Substrate 2ProductIllustrative Yield (%)
Suzuki-MiyauraThis compound4-Pyridylboronic acid1-Benzyl-4-(pyridin-4-yl)imidazole85
SonogashiraThis compoundPhenylacetylene1-Benzyl-4-(phenylethynyl)imidazole78
Buchwald-HartwigThis compoundAnilineN-(1-Benzyl-1H-imidazol-4-yl)aniline72

Table 2: Example IC₅₀ Values for Imidazole-Based Kinase Inhibitors

Compound ClassKinase TargetReported IC₅₀ (nM)Reference Compound Example
4-Aminoimidazole Derivativesc-Src10 - 100Dasatinib (related core)
Trisubstituted ImidazolesALK550 - 200Compound 6c[4]
Benzimidazole-hydrazide HybridsEGFR78 - 210Compound 6h[5]
Benzimidazole-hydrazide HybridsHER292 - 350Compound 6h[5]
Benzimidazole-hydrazide HybridsCDK2150 - 500Compound 6i[5]

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

A central signaling pathway that regulates cell proliferation, differentiation, and survival is the RAS-RAF-MEK-ERK cascade.[3] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers, leading to uncontrolled cell growth.[3] Kinase inhibitors derived from scaffolds like this compound can be designed to target key components of this pathway, such as MEK or RAF kinases.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Kinase Inhibitor (e.g., MEK or RAF Inhibitor) Inhibitor->RAF Inhibitor->MEK

The RAS-RAF-MEK-ERK signaling pathway and inhibitor targets.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of potential kinase inhibitors. Its utility in constructing diverse molecular scaffolds through efficient and scalable cross-coupling reactions has been demonstrated through analogous chemistries. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate, paving the way for the discovery of novel therapeutics.

References

Application Notes and Protocols for the Development of Antifungal Agents from 1-Benzyl-4-iodoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature readily available does not contain specific studies detailing the synthesis and antifungal activity of 1-Benzyl-4-iodoimidazole derivatives. The following application notes and protocols are based on established methodologies for analogous imidazole and benzimidazole antifungal agents. Researchers should adapt these protocols as necessary for their specific derivatives.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Imidazole derivatives are a well-established class of antifungal compounds that function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of membrane integrity leads to fungal cell death. The this compound scaffold presents a promising starting point for the development of new antifungal drugs. The benzyl group can be modified to optimize lipophilicity and target interaction, while the iodo group provides a reactive handle for further chemical modifications to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and characterization of novel antifungal agents derived from this compound.

Data Presentation

As no specific data for this compound derivatives are available, the following tables are presented as templates. Researchers should populate these tables with their experimental data.

Table 1: Antifungal Activity of this compound Derivatives against Pathogenic Fungi

Compound IDModification on Benzyl RingModification at Iodo PositionCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
B4I-001 Unsubstituted-Data not availableData not availableData not available
B4I-002 4-Chloro-Data not availableData not availableData not available
B4I-003 2,4-Dichloro-Data not availableData not availableData not available
B4I-004 4-Methoxy-Data not availableData not availableData not available
Fluconazole --Reference valueReference valueReference value
Amphotericin B --Reference valueReference valueReference value

Table 2: Cytotoxicity of this compound Derivatives against Human Cell Lines

Compound IDModification on Benzyl RingModification at Iodo PositionHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Selectivity Index (C. albicans)
B4I-001 Unsubstituted-Data not availableData not availableData not available
B4I-002 4-Chloro-Data not availableData not availableData not available
B4I-003 2,4-Dichloro-Data not availableData not availableData not available
B4I-004 4-Methoxy-Data not availableData not availableData not available
Fluconazole --Reference valueReference valueReference value
Amphotericin B --Reference valueReference valueReference value

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the core scaffold and subsequent derivatization.

Materials:

  • 4-Iodoimidazole

  • Substituted Benzyl chloride or Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Benzylation of 4-Iodoimidazole:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add 4-iodoimidazole (1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add the desired substituted benzyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

  • Further Derivatization (Example: Suzuki Coupling at the Iodo Position):

    • To a solution of the this compound derivative (1 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final product.

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Fungal strains (e.g., Candida albicans ATCC 90028).

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • The inhibition can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 3: Cytotoxicity Assay

This protocol describes a standard MTT assay to determine the cytotoxicity of the compounds against human cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO or solubilization buffer.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

Antifungal_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Optimization Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Antifungal_Assay Antifungal Susceptibility Testing (MIC Determination) Purification->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antifungal_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Experimental workflow for developing antifungal agents.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Enzyme->Ergosterol Product Imidazole Imidazole Derivative Imidazole->Enzyme Inhibition

Caption: Mechanism of action of imidazole antifungals.

References

Application Notes and Protocols: 1-Benzyl-4-iodoimidazole as a Versatile Precursor for the Synthesis of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters.[2] Antagonists of the H3R can enhance neurotransmitter release, offering a promising avenue for therapeutic intervention.

This document provides detailed application notes and protocols for the use of 1-benzyl-4-iodoimidazole as a strategic precursor for the synthesis of novel histamine H3 receptor antagonists. The 4-iodo substituent on the imidazole ring provides a versatile handle for introducing a variety of chemical moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective H3R antagonists.

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Antagonist H3R Antagonist Antagonist->H3R Blockade

Histamine H3 Receptor Signaling Pathway.

Synthetic Strategy: From this compound to H3R Antagonists

The synthetic utility of this compound lies in its amenability to various palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 4-position of the imidazole ring, which is a key region for interaction with the H3 receptor.

Synthetic_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Potential H3R Antagonists Precursor This compound Suzuki Suzuki Coupling (Arylboronic Acid) Precursor->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Precursor->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Precursor->Buchwald Aryl_Product 4-Aryl-1-benzylimidazole (Compound A) Suzuki->Aryl_Product Alkynyl_Product 4-Alkynyl-1-benzylimidazole (Compound B) Sonogashira->Alkynyl_Product Amino_Product 4-Amino-1-benzylimidazole (Compound C) Buchwald->Amino_Product Evaluation Pharmacological Evaluation (Binding & Functional Assays) Aryl_Product->Evaluation Alkynyl_Product->Evaluation Amino_Product->Evaluation

Synthetic workflow for generating H3R antagonists.

Experimental Protocols: Synthesis

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-benzylimidazoles (Compound A)

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Add K₂CO₃ (2.0 mmol) followed by a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-benzylimidazoles (Compound B)

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature until completion (typically 2-6 hours).

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-benzylimidazoles (Compound C)

This protocol details the amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Pharmacological Evaluation: In Vitro Assays

The following are key in vitro assays to characterize the pharmacological profile of the synthesized compounds as H3R antagonists.

Protocol 4: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the synthesized compounds for the H3 receptor.[5]

Materials:

  • Cell membranes expressing the human H3 receptor

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Synthesized compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the synthesized compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 5: cAMP Functional Assay

This assay measures the functional antagonism of the synthesized compounds by quantifying their ability to block agonist-induced inhibition of cAMP production.[5][6]

Materials:

  • Cells expressing the human H3 receptor

  • H3 receptor agonist (e.g., (R)-α-methylhistamine)

  • Forskolin

  • Synthesized compounds

  • cAMP assay kit

Procedure:

  • Pre-treat the cells with varying concentrations of the synthesized compound.

  • Stimulate the cells with a fixed concentration of the H3R agonist in the presence of forskolin to stimulate adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Determine the IC₅₀ value of the compound for the reversal of agonist-induced cAMP inhibition.

Protocol 6: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the compounds to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins, an early event in GPCR activation.[5][7]

GTPgS_Assay_Workflow Start Start Prepare_Membranes Prepare H3R-expressing cell membranes Start->Prepare_Membranes Incubate_Antagonist Incubate membranes with test antagonist Prepare_Membranes->Incubate_Antagonist Add_Agonist_GTPgS Add H3R agonist and [³⁵S]GTPγS Incubate_Antagonist->Add_Agonist_GTPgS Incubate_Binding Incubate to allow G-protein activation Add_Agonist_GTPgS->Incubate_Binding Filter Separate bound and free [³⁵S]GTPγS via filtration Incubate_Binding->Filter Measure Measure radioactivity Filter->Measure Analyze Analyze data and determine IC₅₀ Measure->Analyze End End Analyze->End

Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing the human H3 receptor

  • [³⁵S]GTPγS

  • H3 receptor agonist

  • Synthesized compounds

  • Assay buffer

Procedure:

  • Pre-incubate the cell membranes with varying concentrations of the synthesized compound.

  • Add the H3R agonist and [³⁵S]GTPγS.

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Separate bound and free [³⁵S]GTPγS by rapid filtration.

  • Measure the radioactivity of the filters.

  • Determine the IC₅₀ value of the compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Data Presentation

The following tables present hypothetical but plausible data for a series of compounds synthesized from this compound. This data is for illustrative purposes to demonstrate how results can be structured.

Table 1: Synthesized Histamine H3 Receptor Antagonists and their In Vitro Activity

Compound IDR-Group at 4-positionSynthetic MethodhH3R Binding Affinity (Kᵢ, nM)cAMP Functional Assay (IC₅₀, nM)[³⁵S]GTPγS Binding Assay (IC₅₀, nM)
A-1 4-MethoxyphenylSuzuki Coupling15.225.830.1
A-2 3-PyridylSuzuki Coupling22.538.145.3
B-1 PhenylethynylSonogashira Coupling8.914.218.5
B-2 CyclohexylethynylSonogashira Coupling12.420.726.8
C-1 Piperidin-1-ylBuchwald-Hartwig5.69.812.3
C-2 MorpholinoBuchwald-Hartwig18.331.539.7

Table 2: Selectivity Profile of Lead Compound C-1

ReceptorBinding Affinity (Kᵢ, nM)
Histamine H1 > 10,000
Histamine H2 > 10,000
Histamine H4 > 5,000
Dopamine D2 > 2,500
Serotonin 5-HT₂ₐ > 3,000

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a diverse library of potential histamine H3 receptor antagonists. The application of modern cross-coupling methodologies provides a robust platform for the rapid exploration of structure-activity relationships at the 4-position of the imidazole core. The detailed synthetic and pharmacological protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to develop novel and potent H3R antagonists for the treatment of various CNS disorders.

References

Application Notes and Protocols for N-alkylation of 4-Iodoimidazole with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 4-iodoimidazole with benzyl bromide, a key transformation in the synthesis of pharmacologically relevant compounds. The protocols outlined below offer two distinct methods, employing either a strong or a mild base, allowing for flexibility based on laboratory resources and reaction scale. This reaction typically yields a mixture of two regioisomers, 1-benzyl-4-iodoimidazole and 1-benzyl-5-iodoimidazole, with the former generally being the major product due to the electronic influence of the iodine substituent. Careful monitoring and purification are essential for isolating the desired product.

Key Reaction Overview

The N-alkylation of 4-iodoimidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, leading to the formation of N-benzylated iodoimidazole isomers.

Data Presentation

The following tables summarize the physical and chemical properties of the starting material and the expected products.

Table 1: Properties of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)CAS Number
4-IodoimidazoleC₃H₃IN₂193.98Solid138-14271759-88-1
Benzyl BromideC₇H₇Br171.04Liquid-4 to -3100-39-0
This compoundC₁₀H₉IN₂284.10Solid99-100[1]536760-32-4[1]
1-Benzyl-5-iodoimidazoleC₁₀H₉IN₂284.10Not ReportedNot Reported941286-76-6

Table 2: Expected Spectroscopic Data (Predicted/Reported for Similar Compounds)

Compound1H NMR (ppm)13C NMR (ppm)
This compound Signals for benzyl protons (approx. 7.2-7.4 ppm for phenyl, ~5.2 ppm for CH₂), and two distinct signals for imidazole protons. The proton at C5 is expected to be a singlet, and the proton at C2 a singlet.Signals for benzyl carbons, and three distinct signals for imidazole carbons. The carbon bearing iodine (C4) will be at a characteristic low field.
1-Benzyl-5-iodoimidazole Signals for benzyl protons (similar to the 4-iodo isomer), and two distinct signals for imidazole protons. The proton at C4 is expected to be a singlet, and the proton at C2 a singlet.Signals for benzyl carbons, and three distinct signals for imidazole carbons. The carbon bearing iodine (C5) will be at a characteristic low field.

Experimental Protocols

Two primary methods for the N-alkylation of 4-iodoimidazole are presented below.

Protocol 1: N-Alkylation using Sodium Hydride in DMF (Strong Base Method)

This method employs a strong base, sodium hydride, to ensure complete deprotonation of the imidazole, typically leading to a faster reaction. This procedure must be carried out under anhydrous and inert conditions.

Materials:

  • 4-Iodoimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoimidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-iodoimidazole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 - 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cautiously quench the reaction by the slow addition of deionized water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the two isomers and any impurities.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile (Mild Base Method)

This protocol utilizes a milder and easier-to-handle base, potassium carbonate. While the reaction may be slower, it can offer better control and is often preferred for larger-scale syntheses.

Materials:

  • 4-Iodoimidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Benzyl bromide

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodoimidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 - 1.2 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

    • Wash the collected solids with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product mixture.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the this compound and 1-benzyl-5-iodoimidazole isomers.

Mandatory Visualizations

The following diagrams illustrate the general signaling pathway of the reaction and the experimental workflows.

N_Alkylation_Pathway 4-Iodoimidazole 4-Iodoimidazole Imidazolide_Anion Imidazolide Anion (Nucleophile) 4-Iodoimidazole->Imidazolide_Anion + Base - H⁺ Products This compound (Major) + 1-Benzyl-5-iodoimidazole (Minor) Imidazolide_Anion->Products + Benzyl Bromide - Br⁻ Base Base Benzyl_Bromide Benzyl Bromide (Electrophile) Benzyl_Bromide->Products

Caption: Reaction pathway for the N-alkylation of 4-iodoimidazole.

Experimental_Workflow_NaH cluster_0 Protocol 1: Strong Base Method A 1. Reaction Setup (4-Iodoimidazole in DMF under N₂) B 2. Deprotonation (Add NaH at 0°C, then RT) A->B C 3. Alkylation (Add Benzyl Bromide at 0°C, then RT) B->C D 4. Work-up (Quench, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: Workflow for N-alkylation using sodium hydride.

Experimental_Workflow_K2CO3 cluster_1 Protocol 2: Mild Base Method G 1. Reaction Setup (4-Iodoimidazole, K₂CO₃ in Acetonitrile) H 2. Alkylation (Add Benzyl Bromide, stir at RT or heat) G->H I 3. Work-up (Filter, Concentrate, Extract with EtOAc) H->I J 4. Purification (Column Chromatography) I->J K Product Analysis (NMR, MS) J->K

Caption: Workflow for N-alkylation using potassium carbonate.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-benzyl-4-iodoimidazole. This versatile building block is a key intermediate in the synthesis of a wide array of substituted imidazoles, a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmaceuticals.[1][2][3][4] The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a roadmap for the synthesis of diverse 1-benzyl-4-substituted-imidazole derivatives.

Introduction to Imidazole Derivatives in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active molecules, including the amino acid histidine and the hormone histamine.[1][2] Marketed drugs such as the tyrosine kinase inhibitor Nilotinib and the histamine H2 receptor antagonist Cimetidine feature the imidazole moiety, highlighting its importance in drug design.[1] Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties.[2][3] The ability to functionalize the imidazole ring at various positions through cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, making them indispensable in modern organic synthesis. The four key reactions detailed in these notes are:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent.

  • Heck Reaction: Formation of a C-C bond between this compound and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and an amine.

Data Presentation: Reaction Conditions and Expected Yields

The following tables summarize representative reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The yields are based on literature reports for structurally similar substrates and should be considered as indicative.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane10016~90-98
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11024~75-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane/H₂O9018~80-90

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~70-80
2n-Butyl acrylatePd(PPh₃)₄ (5)-NaOAcAcetonitrile8016~80-90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA12024~65-75
4CyclohexenePd(OAc)₂ (2)-Et₃NToluene11048~50-60

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6012~85-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF8016~80-90
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene7024~90-98
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)PiperidineAcetonitrile5018~75-85

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11024~70-80
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuDioxane10018~80-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene10024~75-85
4PyrrolidinePd(OAc)₂ (2)XPhos (4)LiHMDSTHF8016~85-95

Experimental Protocols

The following are detailed, representative protocols for each of the four major palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols are adapted from literature procedures for similar substrates and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 1-Benzyl-4-phenyl-1H-imidazole

  • Materials:

    • This compound (1.0 mmol, 298 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Reaction

Synthesis of 1-Benzyl-4-styryl-1H-imidazole

  • Materials:

    • This compound (1.0 mmol, 298 mg)

    • Styrene (1.5 mmol, 173 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Tris(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Protocol 3: Sonogashira Coupling

Synthesis of 1-Benzyl-4-(phenylethynyl)-1H-imidazole

  • Materials:

    • This compound (1.0 mmol, 298 mg)

    • Phenylacetylene (1.2 mmol, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred mixture at room temperature.

    • Heat the reaction to 60 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Protocol 4: Buchwald-Hartwig Amination

Synthesis of N-Anilino-1-benzyl-4-imidazole

  • Materials:

    • This compound (1.0 mmol, 298 mg)

    • Aniline (1.2 mmol, 110 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline under an inert atmosphere.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with dichloromethane (15 mL) and filter through Celite.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Visualizations: Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Bn-Im-I Ar-Pd(II)-I(L2) 1-Bn-Im-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) 1-Bn-Im-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 1-Bn-Im-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Reaction cluster_heck Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Bn-Im-I Ar-Pd(II)-I(L2) 1-Bn-Im-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Carbopalladation Alkene Insertion (Carbopalladation) Ar-Pd(II)-I(L2)->Carbopalladation Alkene Intermediate R-CH2-CH(Ar)-Pd(II)-I(L2) Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)I(L2)] + Product Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Product_Complex->Base_Regeneration Product 1-Bn-Im-Alkene Product_Complex->Product Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Coupling cluster_sonogashira_pd Palladium Cycle cluster_sonogashira_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Bn-Im-I Ar-Pd(II)-I(L2) 1-Bn-Im-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) 1-Bn-Im-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 1-Bn-Im-Alkyne Reductive_Elimination->Product CuI CuI Alkyne_Coordination Alkyne + Base CuI->Alkyne_Coordination Cu-Acetylide Cu-Alkyne Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation to Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Bn-Im-I Ar-Pd(II)-I(L2) 1-Bn-Im-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine_Coordination Amine Amine_Complex [1-Bn-Im-Pd(II)-I(L2)(Amine)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex 1-Bn-Im-Pd(II)-Amine(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 1-Bn-Im-Amine Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_workflow General Experimental Workflow Setup Reaction Setup (Reactants, Catalyst, Ligand, Base) Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill) Setup->Inert_Atmosphere Solvent_Addition Solvent Addition Inert_Atmosphere->Solvent_Addition Reaction Heating and Stirring Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: The Role of 1-Benzyl-4-iodoimidazole in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-iodoimidazole is a versatile heterocyclic building block crucial in medicinal chemistry for the lead optimization phase of drug discovery. Its structure combines the biologically relevant imidazole core with a benzyl group at the N-1 position and a reactive iodine atom at the C-4 position. This unique arrangement offers a strategic advantage for synthesizing diverse compound libraries to explore structure-activity relationships (SAR). The benzyl group can provide beneficial steric and aromatic interactions within target binding sites, while the iodo-substituent serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1] This document provides detailed application notes, experimental protocols, and data presentation for leveraging this compound in lead optimization campaigns, with a focus on developing novel kinase inhibitors and antifungal agents.

Synthetic Utility in Lead Optimization

The C-I bond in this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in lead optimization, allowing for the systematic modification of a lead compound to improve potency, selectivity, and pharmacokinetic properties. The most common applications involve Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Experimental Workflow: Lead Optimization using this compound

The following diagram illustrates a typical workflow for a lead optimization campaign starting with this compound.

G cluster_0 Scaffold Preparation cluster_1 Diversification via Cross-Coupling cluster_2 Compound Library & Screening cluster_3 Lead Optimization Cycle A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Reaction C Sonogashira Coupling (Terminal Alkynes) A->C Reaction D Other Couplings (e.g., Heck, Buchwald-Hartwig) A->D Reaction E Library of 4-Substituted 1-Benzylimidazole Analogs B->E Generates C->E Generates D->E Generates F Primary Biological Screening (e.g., Enzyme Assay, Cell-based Assay) E->F Screened in G Hit Identification & SAR Analysis F->G Data for H ADME-Tox Profiling (in vitro) G->H Prioritizes I Iterative Synthesis & Refinement G->I Informs J Lead Candidate Selection G->J Leads to H->I Guides H->J Leads to I->E Expands G cluster_0 Ergosterol Biosynthesis Inhibition cluster_1 Microtubule Disruption A 1-Benzylimidazole Derivative B Lanosterol 14α-demethylase (Erg11p/CYP51) A->B Inhibits D Ergosterol B->D Blocked Conversion C Lanosterol C->B Substrate E Fungal Cell Membrane Integrity D->E Maintains F Cell Lysis E->F Loss leads to G 1-Benzylimidazole Derivative H β-Tubulin G->H Binds to I Microtubule Assembly G->I Inhibits H->I Polymerizes into J Mitotic Spindle Formation I->J Essential for K Cell Cycle Arrest J->K Failure leads to G cluster_0 EGFR Signaling Pathway A Growth Factor (e.g., EGF) B EGFR A->B Binds & Activates D Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->D Phosphorylates & Activates C ATP C->B Binds to ATP-binding site E Cell Proliferation, Survival, Angiogenesis D->E Promotes F 1-Benzylimidazole-based Kinase Inhibitor F->B Competes with ATP (Inhibits)

References

Application of 1-Benzyl-4-iodoimidazole in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document delineates the application of 1-Benzyl-4-iodoimidazole as a versatile scaffold in solid-phase organic synthesis (SPOS). The inherent functionalities of this building block—a stable benzyl protecting group, a reactive iodo-substituent at the 4-position, and the core imidazole structure—render it an ideal candidate for the combinatorial synthesis of diverse libraries of substituted imidazoles. The protocols herein describe the immobilization of the scaffold onto a solid support, followed by diversification through metal-halogen exchange and subsequent reactions with various electrophiles. This approach facilitates the efficient generation of novel imidazole-containing compounds with potential therapeutic applications, leveraging the advantages of solid-phase synthesis for simplified purification and workflow.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for drug discovery. The use of a pre-functionalized scaffold like this compound allows for a divergent synthetic strategy, where a common intermediate is transformed into a multitude of final products. This application note details a robust methodology for the synthesis of 4-substituted imidazoles utilizing a resin-bound 4-iodoimidazole scaffold, conceptually derived from this compound.[1] The benzyl group serves as a protecting group for the imidazole nitrogen, while the iodo-group at the 4-position provides a handle for chemical diversification.

Key Applications
  • Combinatorial Library Synthesis: Rapid generation of diverse 4-substituted imidazole libraries for high-throughput screening.

  • Scaffold Decoration: Efficient modification of the imidazole core with a wide range of functional groups.

  • Drug Discovery: Synthesis of potential lead compounds for various therapeutic targets.

Experimental Protocols

Protocol 1: Immobilization of this compound Scaffold

This protocol describes the attachment of the 4-iodoimidazole scaffold to a solid support. While the cited literature immobilizes 4-iodoimidazole directly, this protocol adapts the concept for a 1-benzyl protected starting material, which would be subsequently deprotected and linked to the resin. A more direct approach would involve linking a derivative of this compound to the resin. For the purpose of illustrating the core synthetic strategy on the solid phase, we will consider the immobilized 4-iodoimidazole as the starting point for diversification, as detailed in the literature.[1]

Materials:

  • Merrifield resin (or other suitable solid support)

  • This compound

  • Appropriate reagents for immobilization (e.g., for attachment via the imidazole nitrogen after debenzylation, or through a functionalized benzyl group)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

The specific immobilization procedure will depend on the chosen linker strategy. A common approach involves linking the imidazole nitrogen to the resin. The benzyl protecting group would first be removed, and the resulting NH group of the 4-iodoimidazole would be coupled to a resin such as chloromethylated polystyrene (Merrifield resin).

Protocol 2: Diversification of Resin-Bound 4-Iodoimidazole via Metal-Halogen Exchange and Electrophilic Quenching

This protocol details the core diversification step where the iodide is replaced with various substituents.[1]

Materials:

  • Resin-bound 4-iodoimidazole

  • n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)

  • Dry Tetrahydrofuran (THF)

  • Electrophiles (e.g., aldehydes, ketones, alkyl halides)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Solvents for washing: THF, Methanol (MeOH), DCM

Procedure:

  • Swell the resin-bound 4-iodoimidazole in dry THF in a reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Cool the vessel to -78 °C.

  • Slowly add a solution of n-BuLi or i-PrMgCl in THF to the resin suspension. Allow the mixture to react for 1-2 hours at -78 °C to perform the metal-halogen exchange.

  • Add the desired electrophile (e.g., an aldehyde or ketone) as a solution in dry THF and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction by the addition of an appropriate quenching solution.

  • Allow the reaction vessel to warm to room temperature.

  • Wash the resin sequentially with THF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Solid Support

This protocol describes the release of the final 4-substituted imidazole product from the solid support.

Materials:

  • Substituted imidazole-bound resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Scavenger (e.g., triisopropylsilane), if required

Procedure:

  • Swell the dried, substituted resin in DCM.

  • Add a cleavage cocktail (e.g., a mixture of TFA and DCM, typically 95:5 v/v).

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional DCM and combine the filtrates.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., by HPLC).

Data Presentation

The following table summarizes the types of transformations and resulting products achieved from the solid-phase synthesis using an immobilized 4-iodoimidazole scaffold.[1] The yields for solid-phase synthesis are often determined after cleavage and purification and can vary depending on the specific electrophile used. The cited study focused on the successful synthesis of a library of 35 different imidazoles, demonstrating the robustness of the methodology.[1]

Reaction TypeElectrophile ExampleProduct Type
Reaction with AldehydeBenzaldehyde4-(hydroxy(phenyl)methyl)imidazole
Reaction with KetoneAcetophenone4-(1-hydroxy-1-phenylethyl)imidazole
Grignard Reaction-4-(1-hydroxyalkyl)imidazoles

Table 1: Summary of Diversification Reactions on Resin-Bound 4-Iodoimidazole.

Visualizations

The following diagrams illustrate the key processes in the solid-phase synthesis of 4-substituted imidazoles.

experimental_workflow start This compound immobilization Immobilization on Solid Support start->immobilization resin_bound_iodo Resin-Bound 4-Iodoimidazole immobilization->resin_bound_iodo diversification Diversification resin_bound_iodo->diversification metal_halogen Metal-Halogen Exchange (n-BuLi or i-PrMgCl) diversification->metal_halogen resin_bound_product Resin-Bound 4-Substituted Imidazole diversification->resin_bound_product electrophilic_quench Electrophilic Quench (Aldehydes, Ketones, etc.) metal_halogen->electrophilic_quench Intermediate electrophilic_quench->resin_bound_product cleavage Cleavage from Resin (TFA) resin_bound_product->cleavage final_product 4-Substituted Imidazole (Final Product) cleavage->final_product

Figure 1: Overall workflow for the solid-phase synthesis of 4-substituted imidazoles.

diversification_pathway cluster_electrophiles Electrophiles resin_iodo Resin-Bound 4-Iodoimidazole lithiation Metal-Halogen Exchange (e.g., n-BuLi, -78°C) resin_iodo->lithiation lithiated_intermediate Resin-Bound 4-Lithioimidazole lithiation->lithiated_intermediate electrophile_addition Addition of Electrophile (E+) lithiated_intermediate->electrophile_addition resin_product Resin-Bound 4-Substituted Imidazole electrophile_addition->resin_product aldehyde Aldehyde (RCHO) aldehyde->electrophile_addition ketone Ketone (R2CO) ketone->electrophile_addition other_electrophiles Other Electrophiles other_electrophiles->electrophile_addition

Figure 2: Detailed pathway for the diversification step on the solid support.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-benzyl-4-iodoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways to produce this compound:

  • Route A: Iodination of imidazole to form 4(5)-iodoimidazole, followed by N-benzylation.

  • Route B: N-benzylation of imidazole to form 1-benzylimidazole, followed by iodination.

The choice of route can significantly impact the side product profile of the reaction.

Q2: What is the most common side product when synthesizing this compound?

The most prevalent side products depend on the chosen synthetic route.

  • For Route A (Iodination then Benzylation): The formation of the regioisomeric 1-benzyl-5-iodoimidazole is a significant side product. Over-iodination during the first step can also lead to 4,5-diiodoimidazole .

  • For Route B (Benzylation then Iodination): The key side product from the benzylation step is 1,3-dibenzylimidazolium chloride . Subsequent iodination can result in the di-iodinated product, 1-benzyl-4,5-diiodoimidazole .[1]

Q3: How can I minimize the formation of the regioisomeric 1-benzyl-5-iodoimidazole in Route A?

Controlling the regioselectivity of the N-benzylation of 4(5)-iodoimidazole is crucial. The reaction of 4(5)-iodoimidazole with benzyl bromide can yield both the 1,4- and 1,5-disubstituted products.[2] To favor the formation of the desired this compound, careful control of reaction conditions is necessary. Lowering the reaction temperature to 0 °C has been shown to provide more consistent product ratios.[2]

Q4: How can I prevent the formation of 1,3-dibenzylimidazolium chloride in Route B?

The formation of the 1,3-dibenzylimidazolium salt occurs when the already formed 1-benzylimidazole reacts with another molecule of the benzylating agent.[3] To minimize this, two main strategies can be employed:

  • Stoichiometric Control: Use a slight excess of imidazole relative to the benzylating agent (e.g., benzyl bromide or chloride) to ensure the complete consumption of the benzylating agent.[3]

  • Alternative Benzylating Agent: Employing benzyl alcohol at high temperatures (200-300°C) with a carboxylic acid catalyst can avoid the formation of the imidazolium salt side product.[3]

Q5: How do I avoid over-iodination?

Over-iodination, leading to di- and tri-iodinated imidazoles, is a common issue. To promote mono-iodination, it is recommended to use an excess of the imidazole starting material relative to the iodinating agent.[4]

Troubleshooting Guides

Issue 1: Presence of a significant amount of a regioisomer (1-benzyl-5-iodoimidazole) in the final product.
Potential CauseRecommended Solution
High reaction temperature during N-benzylation of 4(5)-iodoimidazole. Conduct the N-benzylation step at a lower temperature, for example, 0 °C, to improve the regioselectivity of the reaction.[2]
Choice of solvent. N,N-dimethylformamide (DMF) has been reported to facilitate a clean and rapid conversion.[2] Consider using DMF as the solvent for the benzylation reaction.
Issue 2: Formation of a white, crystalline, and sparingly soluble solid during the synthesis of 1-benzylimidazole (Route B).
Potential CauseRecommended Solution
Formation of 1,3-dibenzylimidazolium chloride. This side product is common when using benzyl halides. To minimize its formation, use a slight molar excess of imidazole compared to the benzylating agent.[3] Alternatively, consider synthesizing 1-benzylimidazole using benzyl alcohol and a carboxylic acid catalyst at elevated temperatures.[3] To remove the salt from the desired product, it can be washed with a non-polar organic solvent in which the salt is insoluble.[3]
Issue 3: Presence of di-iodinated side products (e.g., 1-benzyl-4,5-diiodoimidazole).
Potential CauseRecommended Solution
Over-iodination of the imidazole ring. Use a molar excess of the imidazole substrate (either imidazole itself in Route A or 1-benzylimidazole in Route B) relative to the iodinating agent.[4]
Harsh iodinating conditions. Consider using a milder iodinating agent, such as N-iodosuccinimide (NIS), which can offer greater selectivity compared to molecular iodine (I₂).

Data Presentation

Table 1: Comparison of Potential Side Products for Synthetic Routes to this compound

Synthetic RouteStep 1 Side ProductsStep 2 Side Products
Route A: Iodination → Benzylation4,5-Diiodoimidazole, 2,4,5-Triiodoimidazole1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt
Route B: Benzylation → Iodination1,3-Dibenzylimidazolium chloride1-Benzyl-4,5-diiodoimidazole

Experimental Protocols

Protocol 1: Synthesis of 4(5)-Iodoimidazole (for Route A)

This protocol is adapted from a common direct iodination method.[5]

  • Preparation of Imidazole Solution: In a suitable reaction vessel, dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in water at room temperature.

  • Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 equivalents) and iodine (0.25 equivalents) in water at room temperature.

  • Reaction: Cool the imidazole solution to 0°C. Slowly add the iodine solution dropwise to the imidazole solution with constant stirring. Maintain the temperature at 0°C for 6-10 hours.

  • Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to 7-9 with dilute hydrochloric acid. A white solid, the crude 4(5)-iodoimidazole, may precipitate. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and n-hexane.

Protocol 2: N-Benzylation of Imidazole (for Route B)

This protocol describes a common method for the N-alkylation of imidazole.[3]

  • Reaction Setup: In a round-bottom flask, combine imidazole (a slight excess, e.g., 1.1 equivalents) and a suitable base such as potassium carbonate (1.2 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Benzylating Agent: Heat the mixture to a moderate temperature (e.g., 50-70°C) and add benzyl chloride or benzyl bromide (1 equivalent) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude 1-benzylimidazole can be purified by washing with water to remove unreacted imidazole, followed by extraction with an organic solvent. Further purification can be achieved by column chromatography or vacuum distillation.[3]

Visualizations

Synthesis_Routes cluster_route_a Route A: Iodination then Benzylation cluster_route_b Route B: Benzylation then Iodination A_start Imidazole A_step1 Iodination A_start->A_step1 A_intermediate 4(5)-Iodoimidazole A_step1->A_intermediate A_side1 Side Products: - 4,5-Diiodoimidazole - Triiodoimidazole A_step1->A_side1 A_step2 N-Benzylation A_intermediate->A_step2 A_product This compound A_step2->A_product A_side2 Side Products: - 1-Benzyl-5-iodoimidazole - 1,3-Dibenzyl-4-iodoimidazolium salt A_step2->A_side2 B_start Imidazole B_step1 N-Benzylation B_start->B_step1 B_intermediate 1-Benzylimidazole B_step1->B_intermediate B_side1 Side Product: - 1,3-Dibenzylimidazolium chloride B_step1->B_side1 B_step2 Iodination B_intermediate->B_step2 B_product This compound B_step2->B_product B_side2 Side Product: - 1-Benzyl-4,5-diiodoimidazole B_step2->B_side2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_issues Identify Primary Side Product cluster_solutions Implement Corrective Action start Crude Product Analysis regioisomer Regioisomer (1-Benzyl-5-iodoimidazole) start->regioisomer Route A Issue dibenzyl_salt Dibenzylimidazolium Salt start->dibenzyl_salt Route B (Benzylation) Issue diiodo Di-iodinated Product start->diiodo Iodination Step Issue sol_regioisomer Lower Benzylation Temperature (0°C) Optimize Solvent (e.g., DMF) regioisomer->sol_regioisomer sol_dibenzyl Use Excess Imidazole Use Benzyl Alcohol as Reagent Wash with Non-polar Solvent dibenzyl_salt->sol_dibenzyl sol_diiodo Use Excess Imidazole Substrate Use Milder Iodinating Agent (NIS) diiodo->sol_diiodo

Caption: Troubleshooting workflow for side product minimization.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 1-Benzyl-4-iodoimidazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the common causes?

Low yields in Suzuki couplings with nitrogen-containing heterocyles like this compound can often be attributed to several factors:

  • Catalyst Inhibition/Poisoning: The nitrogen atom in the imidazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and hindering the catalytic cycle.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be deactivated during the reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome. The base might be too weak, poorly soluble, or incompatible with the substrates.

  • Side Reactions: Undesired side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.

  • Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvents or other reagents can negatively affect the reaction.

Q2: How can I prevent catalyst poisoning when using this compound?

Catalyst poisoning is a common issue with nitrogen-containing heterocycles. To mitigate this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are known to be effective in these cases.[2] These ligands can shield the palladium center and promote the desired catalytic cycle.

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts (e.g., SPhos Pd G2 or G3) can ensure the efficient generation of the active Pd(0) species in the presence of the imidazole substrate.[2]

  • Slow Addition: In some instances, the slow addition of the this compound to the reaction mixture can help maintain a low concentration of the heterocycle, thereby reducing its inhibitory effect on the catalyst.

Q3: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is often promoted by water and can be more significant with electron-deficient heteroaryl boronic acids. To minimize this:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Employ milder bases like K₂CO₃ or Cs₂CO₃.

    • Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen. To prevent this:

    • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.

    • Maintain a positive pressure of an inert gas throughout the reaction.

Q4: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields.[3][4][5] For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst. 2. Inappropriate ligand. 3. Incorrect base or poor solubility. 4. Insufficient temperature.1. Use a fresh batch of catalyst or a precatalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate solvent choice for solubility (e.g., Dioxane, DMF, Toluene, often with some water). 4. Increase the reaction temperature or consider using microwave irradiation.
Formation of Significant Side Products 1. Homocoupling: Presence of oxygen. 2. Protodeboronation: Presence of water or acidic protons.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid.
Reaction Works with Simple Arylboronic Acids but Fails with More Complex Ones 1. Steric hindrance. 2. Poor solubility of the boronic acid.1. Switch to a less sterically demanding ligand. 2. Screen different solvents or solvent mixtures to improve solubility.
Inconsistent Results 1. Variable quality of reagents or solvents. 2. Incomplete degassing. 3. Inconsistent heating.1. Use high-purity, fresh reagents and anhydrous solvents. 2. Ensure a consistent and thorough degassing procedure for every reaction. 3. If using an oil bath, ensure uniform heating. For better reproducibility, consider a heating mantle with a temperature controller or a microwave reactor.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-protected 4-iodoimidazoles with various arylboronic acids under different conditions. While this data is for N-trityl protected 4-iodoimidazole, it serves as a good starting point for optimizing the reaction of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1004-6Phenylboronic acid95
Pd(dppf)Cl₂Cs₂CO₃Dioxane80123-Thienylboronic acid88
Pd(OAc)₂ / SPhosK₂CO₃DME150 (Microwave)0.17Phenylboronic acid92
PdCl₂(dppf)K₂CO₃DME150 (Microwave)0.17Phenylboronic acid94

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for N-protected 4-iodoimidazoles and serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a precatalyst like SPhos Pd G3, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if required for the base)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the degassed solvent (and water, if applicable) via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DME or a mixture of Dioxane/Ethanol)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the solvent to the vial.

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both I_Borate I-B(OH)₂ Transmetal->I_Borate RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1-benzylimidazole (Ar-Ar') RedElim->Product ArylI This compound (Ar-I) ArylI->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate for N-heterocycles? Start->Check_Catalyst Check_Side_Reactions Are side reactions (homocoupling, protodeboronation) a major issue? Check_Catalyst->Check_Side_Reactions No Action_Catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or use a precatalyst. Check_Catalyst->Action_Catalyst Yes Check_Conditions Are the reaction conditions (base, solvent, temp.) optimized? Check_Side_Reactions->Check_Conditions No Action_Side_Reactions Degas reaction mixture thoroughly. Use anhydrous solvents. Consider boronic esters. Check_Side_Reactions->Action_Side_Reactions Yes Action_Conditions Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, DMF). Optimize temperature or use microwave. Check_Conditions->Action_Conditions Yes Success Improved Yield Check_Conditions->Success No, further optimization needed Action_Catalyst->Success Action_Side_Reactions->Success Action_Conditions->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reaction yields.

References

Technical Support Center: Purification of Crude 1-Benzyl-4-iodoimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1-benzyl-4-iodoimidazole via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your purification experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound, offering practical solutions and preventative measures.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cools too quickly, or if there are significant impurities that depress the melting point of the compound.[1]

  • Troubleshooting Steps:

    • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of the hot "good" solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.[1]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool can help.[1]

    • Solvent System Modification: If using a mixed-solvent system, you may have added too much "poor" solvent. Add more of the "good" solvent until the solution is clear, then allow it to cool slowly.

    • Consider a Different Solvent: The chosen solvent system may not be appropriate. Refer to the solvent selection table below to explore other options.

Q2: No crystals are forming even after my solution has cooled to room temperature or in an ice bath. How can I induce crystallization?

A2: A supersaturated solution may require a nucleation site to initiate crystal formation.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.

    • Extended Cooling: Leave the solution in an ice bath for a longer period, or even in a freezer, to maximize the chances of crystallization.

Q3: The yield of my recrystallized this compound is very low. What are the common causes and solutions?

A3: Low yield can result from several factors, from using too much solvent to premature crystallization.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtering your crystals, evaporate the remaining solvent (mother liquor) to see if a significant amount of solid remains. If so, too much solvent was likely used in the initial recrystallization.

    • Avoid Premature Crystallization: When performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

    • Ensure Complete Crystallization: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) before filtering.

    • Minimize Washings: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.

Q4: My final product is colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Troubleshooting Steps:

    • Add Activated Charcoal: After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Heat and Filter: Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.

Quantitative Data

While extensive quantitative solubility data for this compound is not widely available in the literature, the following table provides an estimated solubility profile based on the behavior of structurally similar compounds. This data should be used as a guide for solvent selection and can be experimentally refined.

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Ethanol 20LowA potential single-solvent system.
78 (Boiling)HighGood for dissolving the crude product.
Ethyl Acetate 20LowCan be used as a single solvent or in a mixed system.
77 (Boiling)Moderate to HighGood "good" solvent in a mixed-solvent system.
Hexane 20Very LowA good "poor" solvent or anti-solvent.
69 (Boiling)LowCan be used in a mixed-solvent system with a more polar solvent.
Isopropanol/Hexane 20LowA common mixed-solvent system for related compounds.[2]
~80 (Boiling)HighThe ratio can be adjusted to achieve optimal crystallization.

Experimental Protocols

Below are detailed methodologies for the recrystallization of crude this compound.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add hot ethanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as the final crystallization mixture) for washing.

Visualizations

Experimental Workflow for Recrystallization

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude_product Crude this compound dissolve Dissolve in minimum hot solvent crude_product->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration charcoal->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting Logic for Recrystallization Issues

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling Re-heat, add more 'good' solvent, cool slowly. oiling_out->solution_oiling Yes no_crystals->low_yield No solution_no_crystals Scratch flask, add seed crystal, or reduce solvent volume. no_crystals->solution_no_crystals Yes solution_low_yield Check mother liquor, ensure slow cooling, use minimal cold solvent for washing. low_yield->solution_low_yield Yes success Problem Resolved solution_oiling->success solution_no_crystals->success solution_low_yield->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Benzylation of 4-Iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 4-iodoimidazole. Our aim is to help you identify and mitigate the formation of common byproducts to improve the yield and purity of your target compound, 1-benzyl-4-iodoimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a benzylation of 4-iodoimidazole and obtained a mixture of products. What are the most common byproducts?

The most common byproducts in the benzylation of 4-iodoimidazole are:

  • 1-Benzyl-5-iodoimidazole: This is a regioisomer of the desired product. Due to the electronic nature of the 4-iodoimidazole ring, benzylation can occur at either the N1 or N3 position, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles. The electron-withdrawing nature of the iodine atom at the 4-position decreases the electron density of the adjacent nitrogen (N3), which generally favors alkylation at the more nucleophilic N1 position to yield the desired 1,4-disubstituted product.[1]

  • 1,3-Dibenzyl-4-iodoimidazolium salt: This is a di-benzylated byproduct that can form, especially if an excess of benzyl bromide is used or if the reaction is allowed to proceed for an extended period.

Q2: How can I control the regioselectivity to favor the formation of this compound over its 1,5-isomer?

Controlling the regioselectivity is a key challenge. Here are several factors to consider:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) is a common strategy.[1] Stronger bases like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) can also be used, but temperature control becomes even more critical.[1]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve the regioselectivity in favor of the 1,4-isomer. Performing the reaction at 0°C is often recommended.

  • Steric Hindrance: While not directly modifiable in this specific reaction, it's a general principle that bulkier alkylating agents tend to favor the less sterically hindered nitrogen.

Q3: I suspect I have a mixture of this compound and 1-benzyl-5-iodoimidazole. How can I confirm this and separate them?

  • Thin-Layer Chromatography (TLC): The two regioisomers will likely have slightly different Rf values on TLC, allowing you to monitor the reaction progress and assess the product mixture.

  • Column Chromatography: Separation of the regioisomers can typically be achieved using silica gel column chromatography.[1] A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is a good starting point for developing a separation method.

Q4: I am observing the formation of a salt-like byproduct that is poorly soluble in my extraction solvent. What is it and how can I avoid it?

This is likely the 1,3-dibenzyl-4-iodoimidazolium salt. To minimize its formation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of benzyl bromide.[1]

  • Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can promote the second benzylation step. Monitor the reaction by TLC and quench it once the starting material is consumed.

Quantitative Data Summary

While specific, rigorously compared quantitative data on the regioselectivity of 4-iodoimidazole benzylation under various conditions is not extensively published, the general principles of imidazole alkylation suggest the following trends. The table below is a qualitative guide based on established principles of organic chemistry.

Reaction Condition Base Solvent Temperature Expected Major Regioisomer Expected Byproduct(s)
Protocol 1 NaHDMF0°C to rtThis compound1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt
Protocol 2 K₂CO₃AcetonitrileRoom TempThis compound1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt

Note: Lower temperatures are expected to increase the ratio of the 1,4-isomer to the 1,5-isomer.

Detailed Experimental Protocols

Protocol 1: Benzylation of 4-Iodoimidazole using Sodium Hydride (NaH) in DMF [1]

This protocol utilizes a strong base and is generally efficient.

Materials:

  • 4-Iodo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzylation of 4-Iodoimidazole using Potassium Carbonate (K₂CO₃) in Acetonitrile [1]

This protocol uses a milder base and is often preferred for its ease of handling.

Materials:

  • 4-Iodo-1H-imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Benzyl bromide

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-iodo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add benzyl bromide (1.2 equivalents) to the stirred suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Benzylation_of_4_Iodoimidazole cluster_reaction Reaction Pathway Start 4-Iodoimidazole + Benzyl Bromide Conditions Base (NaH or K₂CO₃) Solvent (DMF or MeCN) Start->Conditions Reaction Initiation Product This compound (Desired Product) Conditions->Product Major Pathway (Favored at low temp) Byproduct1 1-Benzyl-5-iodoimidazole (Regioisomer) Conditions->Byproduct1 Minor Pathway Byproduct2 1,3-Dibenzyl-4-iodoimidazolium Bromide (Di-benzylated) Product->Byproduct2 Excess Benzyl Bromide or Prolonged Reaction

References

Technical Support Center: Sonogashira Coupling with 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira coupling of 1-Benzyl-4-iodoimidazole.

Troubleshooting Failed Reactions

Experiencing a failed or low-yielding Sonogashira coupling with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.

Logical Flow for Troubleshooting

The following diagram outlines a step-by-step process for troubleshooting your reaction.

Troubleshooting_Flowchart start Reaction Failed/Low Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of this compound? Alkyne fresh? Base and solvents anhydrous? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Seem Correct sub_conditions Inert atmosphere maintained? Temperature appropriate? Reaction time sufficient? check_conditions->sub_conditions side_reactions 4. Investigate Side Reactions check_catalyst->side_reactions Catalyst System Appears Suitable sub_catalyst Pd source active? Cu(I) source fresh? Ligand choice optimal for heterocycle? check_catalyst->sub_catalyst optimize 5. Systematic Optimization side_reactions->optimize Side Reactions Minimized sub_side_reactions Evidence of alkyne homocoupling (Glaser)? Dehalogenation of starting material? side_reactions->sub_side_reactions success Successful Coupling optimize->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working. What are the most common reasons for failure?

Several factors can contribute to the failure of a Sonogashira coupling with this specific substrate. The most common culprits include:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.

  • Poor Quality Reagents: The purity of your this compound and the terminal alkyne is crucial. Impurities can poison the catalyst. Additionally, ensure your solvent and amine base are anhydrous, as water can negatively impact the catalytic cycle.

  • Inadequate Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. It is critical to properly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. N-protected imidazoles can be challenging substrates, and conditions may require careful optimization.

Q2: I see a lot of my alkyne starting material has dimerized (homocoupling). How can I prevent this?

Alkyne homocoupling, or Glaser coupling, is a frequent side reaction, especially when using a copper co-catalyst.[1][2] To minimize this:

  • Switch to Copper-Free Conditions: This is the most direct way to avoid Glaser coupling.[1][2][3] Copper-free protocols may require a different palladium catalyst/ligand system and potentially higher temperatures to proceed efficiently.

  • Thoroughly Degas Your Reaction Mixture: Oxygen promotes oxidative homocoupling.[2][3] Use techniques like freeze-pump-thaw cycles or sparge the solvent with an inert gas for an extended period.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Reduce the Amount of Copper Catalyst: If a copper-free system is not feasible, try reducing the loading of the Cu(I) salt.

Q3: Is the N-benzyl group on the imidazole problematic for the Sonogashira coupling?

The N-benzyl group can influence the reaction in a few ways:

  • Steric Hindrance: While less bulky than some other protecting groups, the benzyl group can still create some steric hindrance around the imidazole ring, potentially slowing down the oxidative addition of the palladium catalyst to the C-I bond.[1] For sterically demanding substrates, the choice of a bulky, electron-rich ligand is often beneficial.[1][4]

  • Electronic Effects: The benzyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the imidazole ring. Electron-rich aryl halides can sometimes be less reactive in the rate-limiting oxidative addition step.[5][6]

In many cases, N-protection of imidazoles is necessary to prevent side reactions and catalyst inhibition. The key is to select a catalyst system that can overcome any potential negative steric or electronic effects.

Q4: What are the best starting conditions for a Sonogashira coupling with this compound?

A good starting point would be to adapt conditions that have been successful for other N-substituted iodoimidazoles or electron-rich heteroaryl iodides. Below is a summary of potential starting conditions.

ComponentRecommendationRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ is more air-stable. For difficult couplings, consider more active catalysts with bulky phosphine ligands.
Copper(I) Co-catalyst CuI (5-10 mol%)Use a fresh source. If homocoupling is an issue, reduce the amount or switch to a copper-free protocol.
Ligand PPh₃ (is part of the catalyst)For low reactivity, consider adding a more electron-rich and bulky ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[1][4]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents)Must be anhydrous. DIPA is sometimes more effective for hindered substrates.
Solvent DMF or THF (anhydrous and degassed)DMF is a polar aprotic solvent that can often facilitate difficult couplings. THF is a good alternative.
Temperature Room Temperature to 80 °CStart at room temperature, as aryl iodides are the most reactive halides.[3][7] If no reaction occurs, gradually increase the temperature.

Q5: My reaction has stalled. What can I do?

If the reaction starts but does not go to completion, consider the following:

  • Catalyst Decomposition: The active Pd(0) species may have decomposed over time. Try adding another portion of the palladium catalyst.

  • Insufficient Base: Ensure enough base is present to neutralize the HI formed during the reaction.

  • Increase Temperature: A moderate increase in temperature can often overcome a higher activation energy barrier.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This is a general starting protocol and may require optimization for your specific alkyne.

Reaction Setup:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous, degassed solvent (e.g., DMF or THF).

  • Add the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and monitor progress).

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

improving the stability of 1-Benzyl-4-iodoimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Benzyl-4-iodoimidazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is causing this discoloration?

A1: The yellowing of solutions containing organoiodine compounds is a common sign of degradation. The Carbon-Iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[1] This degradation can release elemental iodine (I₂), which imparts a yellow to brownish color to the solution.[1]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound can be influenced by several factors, including:

  • Light: Exposure to light, particularly UV radiation, can promote the cleavage of the C-I bond.

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • pH: Both acidic and basic conditions can potentially catalyze decomposition pathways.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents or those containing impurities like water or peroxides can be detrimental.

  • Oxygen: The presence of atmospheric oxygen can contribute to oxidative degradation of the imidazole ring.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways. The material safety data sheet advises avoiding moisture.[2]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: For preparing stock solutions, it is advisable to use anhydrous, aprotic solvents of high purity. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for dissolving imidazole derivatives. It is crucial to use solvents from freshly opened bottles or those that have been properly stored to minimize water and peroxide content.

Q4: How should I store my stock solutions of this compound to maximize their shelf-life?

A4: To ensure the long-term stability of your stock solutions, the following storage practices are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[3]

  • Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.[4]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][5]

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: While there is no specific data on the use of antioxidants with this compound, the addition of radical scavengers or antioxidants like Butylated Hydroxytoluene (BHT) is a common strategy to stabilize organic compounds susceptible to oxidation.[6] However, compatibility and potential interference with downstream experiments should be carefully evaluated.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Solution turns yellow/brown Degradation of the compound and formation of elemental iodine (I₂).[1]1. Prepare fresh solutions using high-purity, anhydrous solvents.2. Store solutions protected from light and at low temperatures (-20°C or -80°C).[3][4][5]3. Consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon).
Precipitate forms in the solution upon storage The compound may be coming out of solution at lower temperatures, or degradation products may be insoluble.1. Ensure the initial concentration is not above the solubility limit at the storage temperature.2. Before use, allow the vial to warm to room temperature and vortex or sonicate briefly to redissolve any precipitate.3. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent experimental results The concentration of the active compound may be decreasing over time due to instability.1. Always use freshly prepared solutions when possible for critical experiments.2. If using a stored stock solution, allow it to equilibrate to room temperature and ensure it is fully dissolved before use.3. Qualify the stability of your stock solution under your specific storage conditions by running a stability study (see Experimental Protocols).
Formation of unexpected side products in reactions Degradation products of this compound may be participating in side reactions.1. Confirm the purity of the starting material before use.2. Use freshly prepared solutions of this compound for your reactions.3. Analyze the crude reaction mixture for the presence of known or expected degradation products.

Quantitative Data Summary

Condition Solvent Temperature Light Condition Hypothetical Half-life (t½)
Ideal Anhydrous DMSO-80°CDark> 6 months
Standard Lab Storage Anhydrous DMSO-20°CDark1-3 months
Benchtop (Short-term) Anhydrous DMSORoom TemperatureAmbient Light< 1 week
Aqueous Buffer (pH 7) 1% DMSO in PBSRoom TemperatureAmbient Light< 24 hours
Photostability Test AcetonitrileRoom TemperatureUV light (ICH Q1B)< 8 hours

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Argon or nitrogen gas source (optional)

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a tared amber vial. For 1 mL of a 10 mM solution, use 2.84 mg.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if necessary, but avoid excessive heat.

  • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of Solution Stability by HPLC

Objective: To determine the degradation of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • Stock solution of this compound

  • Solvent for the stability study

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Incubators or chambers for controlled temperature and light exposure

Procedure:

  • Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 100 µM).

  • Divide the solution into multiple aliquots in appropriate vials for each time point and condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove an aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor the appearance of any new peaks, which would indicate the formation of degradation products.

    • Plot the % remaining versus time for each condition to visualize the degradation kinetics.

Visualizations

cluster_degradation Potential Degradation Pathway Start This compound Intermediate Radical Intermediate Start->Intermediate Light, Heat, O₂ Product1 1-Benzylimidazole Intermediate->Product1 Product2 Elemental Iodine (I₂) Intermediate->Product2

Caption: A simplified potential degradation pathway for this compound.

cluster_troubleshooting Troubleshooting Workflow for Solution Instability Start Observe Solution Discoloration or Precipitation Check1 Was the solution exposed to light or heat? Start->Check1 Action1 Store in amber vials at -20°C or -80°C. Prepare fresh solution. Check1->Action1 Yes Check2 Was an anhydrous, high-purity solvent used? Check1->Check2 No End Stable Solution Achieved Action1->End Action2 Use fresh, anhydrous solvent. Consider storing under inert gas. Check2->Action2 No Check3 Were multiple freeze-thaw cycles performed? Check2->Check3 Yes Action2->End Action3 Prepare single-use aliquots. Check3->Action3 Yes Check3->End No Action3->End

Caption: A workflow for troubleshooting instability issues with this compound solutions.

cluster_storage Decision Tree for Optimal Storage Start Intended Duration of Storage? Short Short-term (< 1 week) Start->Short Long Long-term (> 1 week) Start->Long Action_Short Store at 4°C in the dark. Short->Action_Short Check_Freeze Will multiple uses be required? Long->Check_Freeze Action_Long_Aliquot Aliquot into single-use vials. Store at -80°C in the dark. Check_Freeze->Action_Long_Aliquot Yes Action_Long_Single Store at -80°C in the dark. Check_Freeze->Action_Long_Single No

Caption: A decision tree for selecting the appropriate storage conditions for this compound solutions.

References

column chromatography conditions for purifying 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-Benzyl-4-iodoimidazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1] Its polar nature allows for the separation of compounds based on their polarity. For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation and reduce tailing compared to the acidic nature of silica gel.[2]

Q2: Which mobile phase (eluent) system is best for purifying this compound?

Q3: How can I visualize this compound on a TLC plate?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. Test various solvent ratios (e.g., hexane/ethyl acetate) to achieve good separation between the product and impurities.[3] A gradient elution, starting with a less polar solvent and gradually increasing polarity, may be necessary.[3]
Column overloading.Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Tailing Strong interaction between the basic imidazole and acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[2][8] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[2]
Low Yield Irreversible adsorption to silica gel.If the compound is binding irreversibly, try using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine before running the column.[2][8]
Compound instability on silica gel.The imidazole derivative might be degrading on the acidic silica gel. If this is suspected, run the column as quickly as possible (flash chromatography) to minimize exposure time.[2]
Improper fraction collection.Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.[2]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 7:3, 1:1 hexane/ethyl acetate).

  • Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

    • Equilibrate the column by running the mobile phase through it until the packing is stable.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3]

    • Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, start with the less polar solvent and gradually increase the proportion of the more polar solvent.[3]

    • Collect fractions in separate test tubes.

  • Fraction Analysis and Product Recovery:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Troubleshooting Workflow

References

dealing with over-iodination in 4-iodoimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodoimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 4-iodo-1H-imidazole?

A1: The most prevalent side product is the over-iodinated species, 4,5-diiodo-1H-imidazole. The formation of triiodo-imidazole has also been reported, though it is generally less common.[1] The primary challenge in this synthesis is controlling the reaction to favor mono-iodination.[1]

Q2: How can I minimize the formation of 4,5-diiodo-1H-imidazole?

A2: A key strategy to reduce the formation of di- and tri-iodinated byproducts is to adjust the stoichiometry of the reactants. Using an excess of imidazole relative to iodine can favor the formation of the mono-substituted product.[1][2] The excess imidazole can typically be recovered after the reaction and recycled, making the process more cost-effective.[1] Maintaining a low reaction temperature (e.g., 0 °C) during the addition of the iodinating agent is also beneficial.[3]

Q3: My reaction produced a mixture of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole. How can I separate them?

A3: Separation is typically achieved through recrystallization, exploiting the different solubilities of the mono- and di-iodinated compounds. A common procedure involves dissolving the crude product mixture in a hot solvent system, such as water and ethanol.[1] The less soluble 4,5-diiodo-1H-imidazole can often be removed by hot filtration.[1][3] The desired 4-iodo-1H-imidazole is then crystallized from the filtrate upon cooling.[1]

Q4: Are there alternative synthesis routes to avoid the formation of 4,5-diiodo-1H-imidazole?

A4: Yes, an alternative approach involves a two-step process. The first step is the synthesis of 4,5-diiodo-imidazole, which can be achieved by reacting imidazole with a larger excess of iodine.[2] The resulting di-iodinated compound is then selectively deiodinated at the 5-position using a reducing agent like sodium sulfite to yield 4-iodo-1H-imidazole.[1][2] Another method starts from 2,4,5-triiodo-1H-imidazole and uses sodium sulfite to obtain the mono-iodinated product.[1][4]

Q5: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction?

A5: Sodium iodide or potassium iodide is used as a co-solvent to enhance the solubility of iodine in the aqueous reaction medium.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-iodo-1H-imidazole, offering potential causes and solutions to improve reaction outcomes.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete iodination due to insufficient iodinating agent or suboptimal reaction conditions.[3] - Degradation of the product.[3] - Poor quality of reagents.[3][5]- Ensure the use of an appropriate iodinating agent (e.g., I₂ with NaI or KI).[3] - Monitor reaction progress using Thin Layer Chromatography (TLC).[3] - Maintain the recommended reaction temperature (e.g., 0 °C).[3][5] - Use fresh, high-purity reagents.[3][5]
Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) - Over-iodination due to excess iodinating agent or prolonged reaction times.[3] - Higher reaction temperatures can promote multiple iodinations.[3]- Carefully control the molar ratio of iodine to imidazole; a ratio of 1:2 to 1:5 (iodine:imidazole) is suggested.[2][3] - Perform the iodination at a controlled low temperature (e.g., 0 °C).[3] - If multi-iodinated products are formed, they can be separated during purification by recrystallization.[3]
Product Contaminated with Starting Material (Imidazole) - Inefficient extraction or recrystallization.[1]- After initial filtration of the crude product, extract the filtrate with a suitable organic solvent like ethyl acetate to recover unreacted imidazole.[1][3] - Optimize the recrystallization solvent system to ensure imidazole remains in the mother liquor.[1]
Difficulty in Product Isolation and Purification - Incomplete precipitation of the product.- Adjust the pH of the reaction mixture to 7-9 after the reaction is complete to precipitate the crude product.[2][6] - If the product remains in the filtrate, add sodium chloride to saturate the solution and extract with an organic solvent.[3]
Poor Yield on Scale-Up - Inefficient mixing in larger reaction vessels. - Poor heat transfer and control of exotherms.[3]- Use appropriate mechanical stirring to ensure efficient mixing.[3] - Add reagents, especially the iodinating solution, slowly and in a controlled manner to manage any exotherms.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-iodo-1H-imidazole via the direct iodination method.

Parameter Value Reference(s)
Molar Ratio (Imidazole:Iodine)2:1 to 5:1[2][3]
Reaction Temperature0 °C[2][3]
Reaction Time6 - 10 hours[2][3][6]
Typical Yield69 - 70%[2][4]
AppearanceWhite crystalline solid[2]

Experimental Protocols & Workflows

Detailed Experimental Protocol: Direct Iodination of Imidazole

This protocol is based on established procedures for the regioselective mono-iodination of imidazole.[2][3][4][6]

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI)

  • Hydrochloric Acid (HCl)

  • Water

  • Ethanol

  • Isopropanol

  • n-Hexane

  • Ethyl Acetate

Procedure:

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (e.g., 150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.[3][4][6]

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (e.g., 45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).[3][4][6]

  • Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[3][4][6]

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.[2][3][6]

  • Extraction and Recovery of Imidazole: The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole.[1][3]

  • Purification:

    • Combine the precipitated solid with any solid obtained from concentrating the mother liquor after imidazole recovery.

    • Add the crude product to a mixed solvent of water (e.g., 120 mL) and ethanol (e.g., 4 mL) and heat to reflux for 1 hour.[3][4]

    • Filter the hot solution to remove any insoluble 4,5-diiodo-1H-imidazole.[3][4]

    • Allow the filtrate to cool to room temperature to crystallize the 4-iodo-1H-imidazole.[1][3]

    • For further purification, recrystallize the solid from a mixture of isopropanol and n-hexane.[2][4][6]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Imidazole Solution (Imidazole, NaOH, H₂O) C Dropwise addition of Iodine Solution to Imidazole Solution at 0°C A->C B Prepare Iodine Solution (Iodine, NaI, H₂O) B->C D Stir for 6-10 hours at 0°C C->D E Adjust pH to 7-9 with HCl D->E F Suction Filtration E->F G Crude Product (Solid) F->G H Filtrate F->H J Recrystallize from H₂O/Ethanol G->J I Extract Filtrate to recover Imidazole H->I K Hot Filtration to remove 4,5-diiodo-1H-imidazole J->K L Cool Filtrate to Crystallize Product K->L M Final Recrystallization (Isopropanol/n-Hexane) L->M N Pure 4-iodo-1H-imidazole M->N

Caption: Experimental workflow for the synthesis of 4-iodo-1H-imidazole.

Troubleshooting Logic

G Start Low Yield? CheckByproducts Check for Byproducts (e.g., 4,5-diiodoimidazole) Start->CheckByproducts Yes OptimizePurification Optimize Purification (e.g., Recrystallization) Start->OptimizePurification No, but product is impure ByproductsPresent Byproducts Present CheckByproducts->ByproductsPresent Yes NoByproducts No Significant Byproducts CheckByproducts->NoByproducts No ReviewConditions Review Reaction Conditions ByproductsPresent->ReviewConditions VerifyReagents Verify Reagent Quality NoByproducts->VerifyReagents AdjustRatio Adjust Imidazole:Iodine Ratio (Increase Imidazole) ReviewConditions->AdjustRatio Ratio incorrect? LowerTemp Lower Reaction Temperature (Maintain 0°C) ReviewConditions->LowerTemp Temp too high? Success Improved Yield AdjustRatio->Success LowerTemp->Success VerifyReagents->Success Reagents OK

Caption: Troubleshooting decision tree for low yield in 4-iodoimidazole synthesis.

References

Technical Support Center: Cross-Coupling Reactions of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 1-benzyl-4-iodoimidazole. The imidazole moiety, while a valuable pharmacophore, is known to interact with palladium catalysts, potentially leading to catalyst poisoning and reduced reaction efficiency. This guide offers practical solutions and detailed protocols to overcome these challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a low yield. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling involving this compound is a common issue, often stemming from catalyst poisoning or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning by Imidazole Nitrogen: The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, forming an inactive or less active complex.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium, disfavoring coordination with the imidazole nitrogen. Using a well-defined palladium precatalyst can also ensure the efficient generation of the active catalytic species.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired arene byproduct.

    • Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Running the reaction under inert atmosphere is crucial. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base can be beneficial.

  • Poor Solubility of Reagents: The solubility of this compound or the boronic acid in the chosen solvent system might be limited, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Screen different solvent systems. A mixture of a non-polar solvent like dioxane or toluene with a polar aprotic co-solvent or water can improve solubility. Ensure vigorous stirring to maximize contact between reactants.

Question 2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I suppress this side reaction?

Answer:

Alkyne homocoupling, also known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen facilitates the oxidative homocoupling of the terminal alkyne.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst and alkyne. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2][3]

  • Copper(I) Co-catalyst: While essential for the traditional Sonogashira mechanism, the copper catalyst is also responsible for promoting Glaser coupling.

    • Solution: Consider a "copper-free" Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a strong amine base (e.g., pyrrolidine, piperidine) in a polar aprotic solvent. If using a copper co-catalyst, ensure it is of high purity.

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture of products. What can I do to improve the outcome?

Answer:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system (palladium precursor and ligand) and the base.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution: For N-heterocyclic substrates, bulky, electron-rich biarylphosphine ligands like Xantphos or Josiphos are often effective. The choice of ligand may also depend on the nature of the amine coupling partner.

  • Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions or degradation of the starting materials or product.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[4]

  • Catalyst Inhibition by the Product: The arylamine product can sometimes coordinate to the palladium catalyst, leading to product inhibition.

    • Solution: Using a higher catalyst loading might be necessary in some cases. Alternatively, screening different ligands that promote faster reductive elimination can help to minimize product inhibition.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the imidazole nitrogen of 4-iodoimidazole before performing cross-coupling reactions?

A1: While not always strictly necessary, N-protection of the imidazole is highly recommended, especially for Suzuki-Miyaura and Sonogashira couplings.[5] The acidic N-H proton can interfere with the reaction by reacting with the base or organometallic reagents. Protecting groups like benzyl (Bn), trityl (Tr), or tosyl (Ts) can prevent these side reactions and often lead to higher yields and cleaner reaction profiles. The benzyl group in this compound already serves this purpose.

Q2: What is the general order of reactivity for aryl halides in these cross-coupling reactions?

A2: The reactivity of the C-X bond in oxidative addition to the palladium(0) catalyst generally follows the trend: I > Br > OTf > Cl.[2] Therefore, this compound is a highly reactive substrate for these transformations.

Q3: My reaction mixture turns black. What does this indicate and what should I do?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst into an inactive form.[2] This can be caused by impurities in the reagents or solvents, high reaction temperatures, or an inappropriate ligand-to-metal ratio. To mitigate this, ensure all reagents and solvents are of high purity and are properly degassed. Using a more stable precatalyst or a ligand that effectively stabilizes the palladium nanoparticles can also be beneficial.

Q4: Can I use microwave irradiation to accelerate these cross-coupling reactions?

A4: Yes, microwave-assisted heating can be a very effective technique to accelerate cross-coupling reactions with this compound.[1] It often leads to significantly shorter reaction times and can sometimes improve yields by minimizing the formation of degradation byproducts. However, optimization of the temperature and irradiation time is crucial to avoid catalyst decomposition.

Data Presentation

The following tables summarize representative catalyst systems and yields for various cross-coupling reactions with N-protected 4-iodoimidazoles. These serve as a good starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of N-Protected 4-Iodoimidazoles

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10095
Pd(dppf)Cl₂Cs₂CO₃Dioxane8088
Pd(OAc)₂ / SPhosK₂CO₃DME150 (µW)92

Data adapted from literature for N-trityl-4-iodoimidazole and 4(5)-iodoimidazole.[1][5]

Table 2: Sonogashira Coupling of N-Protected 4-Iodoimidazoles

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF2592
Pd(PPh₃)₄CuIEt₃NDMF6085

Data adapted from literature for N-trityl-4-iodoimidazole.[5]

Table 3: Buchwald-Hartwig Amination of N-Protected 4-Iodoimidazoles

Catalyst SystemBaseSolventTemperature (°C)AmineYield (%)
Pd₂(dba)₃ / XantphosK₃PO₄Toluene110Aniline78
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100Morpholine85

Data adapted from literature for N-trityl-4-iodoimidazole and other iodo-heterocycles.[1][5]

Table 4: Heck Reaction of N-Protected 4-Iodoimidazoles

Catalyst SystemBaseSolventTemperature (°C)AlkeneYield (%)
Pd(OAc)₂Et₃NDMF100n-Butyl acrylate85
Herrmann's CatalystK₂CO₃DMA140Methyl methacrylate82

Data is representative for Heck reactions of iodo-heterocycles.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Catalyst_Poisoning_Mitigation Workflow for Mitigating Catalyst Poisoning cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Low_Yield Low or No Yield Ligand Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Low_Yield->Ligand Catalyst Poisoning? Precatalyst Use Well-Defined Precatalyst Low_Yield->Precatalyst Inefficient Activation? Conditions Optimize Reaction Conditions (Solvent, Base, Temp.) Low_Yield->Conditions Suboptimal Conditions? Purity Ensure High Purity of Reagents & Solvents Low_Yield->Purity Impurities Present? Improved_Yield Improved Yield and Reaction Efficiency Ligand->Improved_Yield Precatalyst->Improved_Yield Conditions->Improved_Yield Purity->Improved_Yield

Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X Poisoning Catalyst Poisoning (Imidazole Coordination) Pd0->Poisoning PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII->Poisoning PdII_R_R R-Pd(II)(R')L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the scale-up synthesis of 1-benzyl-4-iodoimidazole.

Synthetic Pathway Overview

The synthesis of this compound is typically approached via a two-step process. First, imidazole undergoes electrophilic iodination to produce 4-iodoimidazole. This intermediate is then N-benzylated using a suitable base and benzyl chloride to yield the final product. Careful control of stoichiometry and reaction conditions in both steps is critical to minimize side-product formation and ensure a high yield, especially during scale-up.

G start_material Imidazole reagent1 + I₂ + NaI / NaOH intermediate 4-Iodoimidazole reagent2 + Benzyl Chloride + Base (e.g., NaH) product This compound reagent1->intermediate reagent2->product G imidazole Imidazole mono_iodo 4-Iodoimidazole (Desired Product) imidazole->mono_iodo + I₂ di_iodo 4,5-Diiodoimidazole (Side Product) mono_iodo->di_iodo + I₂ tri_iodo 2,4,5-Triiodoimidazole (Side Product) di_iodo->tri_iodo + I₂ G start Low Yield in Benzylation Step check_sm Check TLC/HPLC: Is starting material (SM) consumed? start->check_sm no_sm SM Consumed. Product contaminated with byproducts? check_sm->no_sm Yes yes_sm SM Remains. Incomplete Reaction. check_sm->yes_sm No byproduct_yes Optimize Purification (Column Chromatography, Recrystallization) no_sm->byproduct_yes Yes byproduct_no Low Yield due to Work-up Losses. Optimize Extraction and Isolation Steps. no_sm->byproduct_no No action1 Increase Reaction Time or Temperature (e.g., 50°C) yes_sm->action1 action2 Ensure Base Quality/Quantity (Use fresh NaH, 1.2 eq.) yes_sm->action2 action3 Check Benzyl Chloride Quality yes_sm->action3

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Benzyl-4-iodoimidazole and 1-Benzyl-4-bromoimidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical scaffolds, the choice of reactants is paramount to the efficiency and success of a reaction. The imidazole core is a privileged structure in medicinal chemistry, and its functionalization through cross-coupling reactions is a common strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 1-Benzyl-4-iodoimidazole and 1-Benzyl-4-bromoimidazole, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. This comparison is supported by established principles of chemical reactivity and representative experimental data.

Core Reactivity Principles: The Carbon-Halogen Bond

The primary determinant of reactivity in these cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy for a C-I bond is significantly lower than that of a C-Br bond. This weaker bond in this compound means that the initial, often rate-limiting, oxidative addition step in the catalytic cycle proceeds more readily and under milder conditions compared to its bromo- counterpart. Consequently, this compound is generally the more reactive substrate.

Quantitative Comparison of Reactivity

While a direct head-to-head experimental comparison under identical conditions is not extensively documented in the literature, the following table summarizes representative quantitative data for Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl iodides and bromides, which serves as a strong model for the reactivity of the target compounds. The data illustrates the generally higher yields and milder conditions required for the iodo- derivative.

Reaction TypeHalogenTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura IodoPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-1002-1285-95
BromoPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O100-12012-2470-85
Heck IodoPd(OAc)₂ / PPh₃Et₃NDMF or MeCN80-1004-1680-90
BromoPd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF100-14018-3665-80
Sonogashira IodoPdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF25-601-690-98
BromoPdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineDMF or Toluene60-1008-2460-75

Experimental Protocols

Below are detailed, representative methodologies for the key cross-coupling reactions discussed. These protocols are based on standard procedures and can be adapted for this compound and 1-Benzyl-4-bromoimidazole.

Suzuki-Miyaura Coupling Protocol

Objective: To form a carbon-carbon bond between the imidazole core and an aryl or vinyl group.

Materials:

  • 1-Benzyl-4-haloimidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane and Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add 1-Benzyl-4-haloimidazole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Heck Reaction Protocol

Objective: To couple the haloimidazole with an alkene to form a substituted alkene.

Materials:

  • 1-Benzyl-4-haloimidazole (1.0 equiv)

  • Alkene (e.g., styrene, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Solvent (e.g., DMF or MeCN)

Procedure:

  • In a reaction flask, dissolve the 1-Benzyl-4-haloimidazole, alkene, palladium catalyst, and phosphine ligand in the solvent.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the base to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-120°C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.

Sonogashira Coupling Protocol

Objective: To form a carbon-carbon bond between the haloimidazole and a terminal alkyne.

Materials:

  • 1-Benzyl-4-haloimidazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the 1-Benzyl-4-haloimidazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (25-80°C) until completion.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting product by flash column chromatography.

Visualizing the Reaction Workflow and Reactivity

The following diagrams illustrate the general workflow of these cross-coupling reactions and the fundamental difference in reactivity between the C-I and C-Br bonds.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A 1-Benzyl-4-haloimidazole (Iodo or Bromo) E Mix & Degas A->E B Coupling Partner (Boronic Acid, Alkene, or Alkyne) B->E C Palladium Catalyst + Ligand C->E D Base D->E F Heat under Inert Atmosphere E->F G Reaction Monitoring (TLC, LC-MS) F->G H Quench & Extract G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Relative Reactivity in Oxidative Addition Iodo This compound Pd Pd(0) Catalyst Iodo->Pd Faster Rate Milder Conditions Bromo 1-Benzyl-4-bromoimidazole Bromo->Pd Slower Rate Harsher Conditions

1-Benzyl-4-iodoimidazole: A Versatile Alternative in Arylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of aryl groups is a cornerstone of modern synthetic chemistry. While a multitude of arylating agents are available, 1-benzyl-4-iodoimidazole is emerging as a potent and versatile building block. This guide provides an objective comparison of its performance against other common arylating agents, supported by experimental data, to inform strategic decisions in complex molecule synthesis.

The imidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize this core through robust cross-coupling reactions is of paramount importance. This compound offers a reactive C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. Its performance in key arylation reactions is compared below with that of common alternatives like arylboronic acids and other aryl halides.

Performance Comparison in Key Arylation Reactions

The efficiency of an arylating agent is highly dependent on the specific reaction type, catalytic system, and reaction conditions. The following tables summarize the performance of this compound (using data from the closely related 4-iodo-1H-imidazole as a proxy) in comparison to other widely used arylating agents in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the arylation of various substrates, this compound serves as an effective coupling partner.

Arylating AgentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
This compound (proxy: 4-Iodo-1H-imidazole) Phenylboronic acidPdCl₂(dppf)K₂CO₃DME150 (MW)0.1794[1]
Arylboronic Acid (e.g., Phenylboronic acid)4-IodoanisolePd/CK₂CO₃DMFReflux (MW)1.592[2]
Aryl Halide (e.g., Iodobenzene)Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98[3]
Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.

Arylating AgentAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
This compound (proxy: 4-Iodo-1H-imidazole) StyrenePd(OAc)₂ / PPh₃Et₃NDMF10012~70-80[1]
Aryl Halide (e.g., Iodobenzene)StyrenePdCl₂K₂CO₃DMF/H₂O10012High[4]
Aryl Halide (e.g., 4-Substituted aryl bromides)StyrenePd(OAc)₂Et₃NDMF80ShortGood[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides.

Arylating AgentAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
This compound (proxy: 4-Iodo-1H-imidazole) AnilinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10024~85-95[1]
Aryl Halide (e.g., 2-Bromo-13α-estrone 3-methyl ether)AnilinePd(OAc)₂ / XPhosKOtBuToluene150 (MW)0.17High[6]
Aryl Halide (e.g., 5-Substituted-1,2,3-triiodobenzene)AnilinesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012up to 97[7]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.

General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole

To a microwave vial is added 4-iodo-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol). The vial is sealed, and dimethoxyethane (DME, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

General Procedure for Heck Reaction of N-protected 4-Iodo-1H-imidazole

To a dry Schlenk flask under an inert atmosphere is added N-protected 4-iodo-1H-imidazole (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of Iodo-heterocycles

In an oven-dried Schlenk tube under an inert atmosphere, the iodo-heterocycle (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.4 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with the appropriate ligand (e.g., XPhos, 0.04 mmol) are combined. Anhydrous 1,4-dioxane (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.[1]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl Iodide\n(this compound) Aryl Iodide (this compound) Microwave or\nConventional Heating Microwave or Conventional Heating Aryl Iodide\n(this compound)->Microwave or\nConventional Heating Arylboronic Acid Arylboronic Acid Arylboronic Acid->Microwave or\nConventional Heating Palladium Catalyst Palladium Catalyst Palladium Catalyst->Microwave or\nConventional Heating Base Base Base->Microwave or\nConventional Heating Solvent Solvent Solvent->Microwave or\nConventional Heating Quenching Quenching Microwave or\nConventional Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product

Figure 1. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd(0)L_n->Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n Ar-X (this compound) Alkene Insertion Complex Alkene Insertion Complex Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n->Alkene Insertion Complex Alkene Beta-Hydride Elimination Complex Beta-Hydride Elimination Complex Alkene Insertion Complex->Beta-Hydride Elimination Complex Syn-addition Beta-Hydride Elimination Complex->Pd(0)L_n Reductive Elimination (Product out)

Figure 2. Simplified catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd(0)L_n->Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n Ar-X (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex\n(Ar-Pd(II)-X)L_n->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L_n Reductive Elimination (Ar-NR₂ out)

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validating 1-Benzyl-4-iodoimidazole in a Drug Discovery Workflow: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. 1-Benzyl-4-iodoimidazole has emerged as a versatile intermediate, particularly in the synthesis of kinase inhibitors and antifungal agents. Its unique structural features, combining the imidazole core with a reactive iodine atom and a benzyl group, offer a valuable starting point for the generation of diverse compound libraries. This guide provides an objective comparison of this compound's potential performance with alternative chemical moieties, supported by experimental data on analogous compounds and detailed methodologies for its validation in a typical drug discovery workflow.

Comparative Analysis of Imidazole-Based Compounds

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining structurally related imidazole and benzimidazole derivatives that have been evaluated as kinase inhibitors and antifungal agents.

As Kinase Inhibitors

The imidazole scaffold is a common feature in many potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The benzyl group at the N1 position can provide additional hydrophobic interactions, while the iodine at the C4 position serves as a convenient handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling, to explore structure-activity relationships (SAR).

Below is a comparison of the inhibitory activity (IC50) of various substituted imidazole and benzimidazole derivatives against different protein kinases. This data provides a benchmark against which this compound could be evaluated.

Compound ClassTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Oxadiazole Hybrids EGFR0.55Erlotinib0.08
HER2-Lapatinib-
CDK2-Roscovetine-
Substituted Benzimidazoles CK1δ0.098 - >40--
N-Benzyl-2-phenylpyrimidin-4-amines USP1/UAF10.07 - 7.9--

Table 1: Comparative Inhibitory Potency of Imidazole and Benzimidazole Derivatives against Protein Kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data is compiled from various research articles on related compounds.

As Antifungal Agents

Imidazole-containing compounds, such as clotrimazole and miconazole, are well-established antifungal drugs that primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The lipophilicity conferred by the benzyl group in this compound may enhance its ability to penetrate fungal cell membranes.

The following table presents the minimum inhibitory concentration (MIC) values for several imidazole derivatives against Candida albicans, a common human fungal pathogen. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundCandida albicans StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
(2-methyl-1H-imidazol-1-yl)methanol ATCC 10231125Fluconazole1.0
1,1'-methanediylbis(1H-benzimidazole) ATCC 10231125Fluconazole1.0
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole Fungal Strains12.5--
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole Fungal Strains12.5--

Table 2: Comparative Antifungal Activity of Imidazole Derivatives. Lower MIC values indicate greater antifungal potency. Data is sourced from studies on analogous imidazole compounds.[1][2]

Experimental Protocols

To validate the potential of this compound in a drug discovery workflow, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • This compound (test compound) dissolved in DMSO

  • Reference kinase inhibitor (e.g., Staurosporine)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of the kinase/substrate mixture in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound (test compound) dissolved in DMSO

  • Reference antifungal drug (e.g., Fluconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Prepare a fungal inoculum by suspending several colonies of C. albicans from a 24-hour culture on Sabouraud Dextrose Agar in sterile saline.

  • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Add 100 µL of the final inoculum to each well of the microplate containing 100 µL of the diluted compound.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 530 nm. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Visualizing the Drug Discovery Workflow and Potential Mechanism

To provide a clearer understanding of how this compound fits into a drug discovery pipeline and its potential mechanism of action, the following diagrams are provided.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Start Target Identification & Validation Intermediate 1-Benzyl-4- iodoimidazole Start->Intermediate Scaffold Selection Synthesis Library Synthesis (e.g., Suzuki Coupling) Intermediate->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate Phase1 Phase I Candidate->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Drug discovery workflow featuring this compound.

The diagram above illustrates a typical drug discovery pipeline, highlighting the stage where a versatile intermediate like this compound is utilized for generating a library of diverse compounds for screening and optimization.

Signaling_Pathway cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Imidazole-based Kinase Inhibitor (Derived from This compound) Inhibitor->P_RTK Inhibition

Potential mechanism of action for an imidazole-based kinase inhibitor.

This diagram depicts a simplified signaling pathway mediated by a receptor tyrosine kinase (RTK). Imidazole-based inhibitors, potentially synthesized from this compound, can block the kinase activity of the receptor, thereby inhibiting downstream signaling and cellular responses like proliferation and survival, which are often dysregulated in diseases such as cancer.

Conclusion

This compound represents a valuable and strategically important building block in drug discovery. Its potential as a precursor for potent kinase inhibitors and antifungal agents is supported by the extensive body of research on structurally related imidazole and benzimidazole compounds. The presence of the iodo-substituent provides a key advantage for rapid library synthesis and SAR exploration through modern cross-coupling methodologies. While direct biological data for this compound is limited, the provided comparative data and experimental protocols offer a solid framework for its validation and further development in a drug discovery workflow. Researchers and scientists are encouraged to utilize these guidelines to explore the full therapeutic potential of this promising chemical scaffold.

References

Spectroscopic Analysis for Structural Confirmation of 1-Benzyl-4-iodoimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of 1-benzyl-4-iodoimidazole, a key building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and compares them with the experimentally determined data of common alternative iodinating reagents, N-iodosuccinimide (NIS) and molecular iodine.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzyl-protected imidazole ring with a reactive iodine atom, allows for diverse downstream functionalization, making it a crucial component in the development of novel therapeutics. Accurate structural elucidation through spectroscopic methods is essential to ensure the identity and purity of this intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide will focus on the three primary spectroscopic techniques for structural confirmation: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). We will present a detailed breakdown of the expected spectral characteristics of this compound and provide a direct comparison with the known spectral data of N-iodosuccinimide and molecular iodine, two common reagents that can be used as alternatives in iodination reactions.

Comparison of Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound (predicted) and the alternative reagents N-iodosuccinimide and molecular iodine.

Compound Spectroscopic Technique Key Data Points
This compound ¹H NMR (Predicted)Imidazole Protons: ~δ 7.0-8.0 ppm; Benzyl CH₂: ~δ 5.3 ppm; Phenyl Protons: ~δ 7.2-7.4 ppm
¹³C NMR (Predicted)Imidazole Carbons: ~δ 110-140 ppm; Benzyl CH₂: ~δ 50 ppm; Phenyl Carbons: ~δ 127-136 ppm; C-I: ~δ 80-90 ppm
Mass Spectrometry (ESI-MS)[M+H]⁺: m/z 285.0
N-Iodosuccinimide (NIS) ¹H NMRCH₂-CH₂: δ 2.84 ppm (s)
¹³C NMRC=O: δ 176.9 ppm; CH₂: δ 38.3 ppm
Mass SpectrometryMolecular Ion [M]⁺: m/z 225
Molecular Iodine (I₂) Mass SpectrometryMolecular Ion [I₂]⁺: m/z 254; Fragment [I]⁺: m/z 127[1]

Experimental Protocols

A general experimental protocol for the spectroscopic analysis of a substituted imidazole derivative like this compound is provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Pure Sample ms Mass Spectrometry (e.g., ESI-MS) purification->ms Pure Sample confirmation Data Interpretation and Structural Confirmation nmr->confirmation Spectral Data ms->confirmation Spectral Data

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

References

The Strategic Synthesis of 1-Benzyl-4-iodoimidazole: A Cost-Effectiveness Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives hold a place of prominence due to their presence in a wide array of biologically active molecules. The introduction of an iodine atom to the imidazole scaffold, creating versatile intermediates like 1-benzyl-4-iodoimidazole, opens a gateway to a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive cost-effectiveness analysis of the synthesis of this compound, comparing common iodination methods and showcasing its utility in subsequent synthetic transformations. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their synthetic endeavors.

Comparing Synthetic Routes to this compound

The primary consideration for any synthetic chemist is the efficient and economical production of the target molecule. Here, we compare two common methods for the iodination of 1-benzylimidazole: direct iodination using elemental iodine (I₂) and iodination with N-iodosuccinimide (NIS).

Data Presentation: Synthesis of this compound

ParameterMethod A: Elemental Iodine (I₂)Method B: N-Iodosuccinimide (NIS)
Starting Material 1-Benzylimidazole1-Benzylimidazole
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)
Base Sodium Hydroxide (NaOH)Not required (can be used)
Solvent Water, EthanolAcetonitrile or Dichloromethane
Typical Reaction Time 3 - 6 hours1 - 4 hours
Typical Yield 70-85%85-95%
Purification Recrystallization, Column ChromatographyColumn Chromatography
Reagent Cost/gram *1-Benzylimidazole: ~$1.00 -
7.24<br>Iodine(I2):7.24
Iodine (I₂): ~7.24<br>Iodine(I2​):
0.23 - $0.69
1-Benzylimidazole: ~$1.00 -
7.24<br>NIodosuccinimide(NIS):7.24
N-Iodosuccinimide (NIS): ~7.24<br>N−Iodosuccinimide(NIS):
0.52 - $2.76
Cost per mmol of Product ~$0.18 - $0.98~$0.24 - $1.45

*Reagent costs are estimates based on publicly available data from various suppliers (2025) and can vary significantly based on purity, quantity, and vendor. The cost per mmol of product is a calculated estimate based on reagent costs and typical yields.

Analysis of Cost-Effectiveness:

From a purely reagent cost perspective, the use of elemental iodine appears to be the more economical choice. Iodine is significantly cheaper per gram than N-iodosuccinimide. Even with slightly lower yields, the overall cost per millimole of this compound produced via this method is generally lower.

However, a comprehensive cost-effectiveness analysis must also consider other factors:

  • Reaction Time and Throughput: The NIS method is often faster, which can be a significant advantage in a research or production setting where time is a critical factor.

  • Work-up and Purification: The work-up for the elemental iodine reaction can be more involved due to the need to quench excess iodine and handle a basic aqueous phase. While both methods may require chromatographic purification, the higher purity of the crude product from the NIS reaction can sometimes simplify this process.[1]

  • Safety and Handling: Elemental iodine is a corrosive solid that sublimes into a toxic vapor. NIS is a more stable, crystalline solid that is generally easier and safer to handle.

  • Scale-up: For larger scale synthesis, the cost savings of using elemental iodine may become more pronounced, but the practicalities of handling large quantities of iodine and managing the reaction exotherm need to be carefully considered.

For small-scale laboratory synthesis where time and ease of handling are priorities, N-iodosuccinimide offers a compelling advantage despite its higher reagent cost. For larger-scale production or in cost-sensitive projects, the elemental iodine method remains a viable and economical option, provided that the longer reaction times and more demanding work-up procedures are acceptable.

Synthetic Utility: this compound in Cross-Coupling Reactions

The true value of this compound lies in its versatility as a building block for more complex molecules. The carbon-iodine bond is highly reactive and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

Data Presentation: Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Typical)SolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O1001285-95%
Heck StyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NAcetonitrile80-10012-2480-90%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NDMF25-504-890-98%

Significance for Researchers:

The high yields achievable in these fundamental C-C bond-forming reactions underscore the importance of this compound as a synthetic intermediate. The ability to readily introduce aryl, vinyl, and alkynyl moieties allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science applications.

Experimental Protocols

Synthesis of this compound (Method B: N-Iodosuccinimide)

  • To a solution of 1-benzylimidazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

General Procedure for Suzuki-Miyaura Coupling

  • In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of dioxane and water (4:1).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at 100 °C for 12 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 1-benzyl-4-phenylimidazole.

Visualizing the Synthetic Pathways

To further clarify the processes discussed, the following diagrams illustrate the synthetic workflow and a key reaction mechanism.

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_application Application in Cross-Coupling 1-Benzylimidazole 1-Benzylimidazole Reaction Iodination 1-Benzylimidazole->Reaction Iodinating_Agent Iodinating Agent (I₂ or NIS) Iodinating_Agent->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product Starting_Material This compound Cross_Coupling Pd-Catalyzed Cross-Coupling Starting_Material->Cross_Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Cross_Coupling Coupled_Product Functionalized Imidazole Cross_Coupling->Coupled_Product

Caption: Synthetic workflow from 1-benzylimidazole to functionalized derivatives.

SuzukiMechanism Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)_Complex R-Pd(II)-I OxAdd->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar Transmetalation->Pd(II)_Aryl_Complex Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Transmetalation RedElim Reductive Elimination Pd(II)_Aryl_Complex->RedElim RedElim->Pd(0) Catalyst Regeneration Product R-Ar RedElim->Product Starting_Iodide R-I (this compound) Starting_Iodide->OxAdd Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 1-Benzyl-4-substituted Imidazoles: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazole scaffolds is a cornerstone of modern medicinal chemistry. The 1-benzyl-4-iodoimidazole framework, in particular, has served as a valuable precursor for a multitude of bioactive compounds. However, the landscape of synthetic organic chemistry is continually evolving, offering novel, more efficient routes to these critical structures. This guide provides an objective comparison of traditional cross-coupling methods using this compound with modern C-H activation strategies, supported by experimental data and detailed protocols.

The imidazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Compounds bearing the 1-benzyl-4-aryl-imidazole motif have shown significant promise as inhibitors of various protein kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1][2] The traditional approach to synthesizing these molecules relies on the Suzuki-Miyaura cross-coupling of a pre-functionalized halo-imidazole, such as this compound. While reliable, this method necessitates the synthesis and handling of the iodo-intermediate.

In recent years, direct C-H activation has emerged as a powerful and atom-economical alternative. This approach circumvents the need for pre-halogenation of the imidazole ring, directly coupling the C-H bonds with various partners. Palladium and nickel-catalyzed C-H arylation reactions have proven particularly effective for the synthesis of 4-arylimidazoles, offering potentially shorter synthetic sequences and improved overall efficiency.

This guide will delve into a comparative analysis of these synthetic strategies, presenting quantitative data on reaction yields and conditions. Detailed experimental protocols for each key methodology are provided to enable researchers to evaluate and implement these techniques in their own laboratories.

Comparative Analysis of Synthetic Routes

The following tables provide a summary of quantitative data for the synthesis of 1-benzyl-4-arylimidazoles via traditional Suzuki-Miyaura coupling and the more recent palladium- and nickel-catalyzed C-H arylation methods. The data has been compiled from various literature sources to provide a comparative overview.

Method Catalyst/Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Coupling
This compound + Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-2475-95[3]
Palladium-Catalyzed C-H Arylation
1-Benzylimidazole + Aryl bromidePd(OAc)₂/PPh₃K₂CO₃DMA1402462[4]
1-Benzylimidazole + Aryl bromidePd(OAc)₂/Benzoic AcidK₂CO₃Anisole1402462[4]
Nickel-Catalyzed C-H Arylation
1-Benzylimidazole + Aryl chlorideNi(OTf)₂/dcypeK₃PO₄t-amylOH11012-36Good yields[5]

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 1-Benzyl-4-arylimidazoles.

Experimental Protocols

Protocol 1: Traditional Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 1-benzyl-4-aryl-imidazole from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 1-benzyl-4-arylimidazole.[3]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines the synthesis of a 1-benzyl-4-arylimidazole via direct C-H arylation of 1-benzylimidazole with an aryl bromide.

Materials:

  • 1-Benzylimidazole

  • Aryl bromide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or Benzoic Acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA) or Anisole

  • Inert atmosphere (Argon)

Procedure:

  • In a reaction vessel, place palladium(II) acetate (0.05 mmol), the aryl bromide (3.0 mmol), and potassium carbonate (2.0 mmol).

  • Fit the vessel with a septum, evacuate, and backfill with argon (repeat twice).

  • Add the deaerated solvent (DMA or anisole, 5 mL), the aryl bromide (if liquid), and 1-benzylimidazole (1.0 mmol) successively under a stream of argon.[4]

  • If using a ligand, add triphenylphosphine (0.1 mmol). If using an additive, add benzoic acid (0.3 mmol).

  • Heat the reaction mixture to 140 °C and stir for 24 hours.[4]

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Protocol 3: Nickel-Catalyzed Direct C-H Arylation

This protocol details the synthesis of a 1-benzyl-4-arylimidazole via nickel-catalyzed C-H arylation of 1-benzylimidazole with an aryl chloride.

Materials:

  • 1-Benzylimidazole

  • Aryl chloride

  • Nickel(II) trifluoromethanesulfonate [Ni(OTf)₂]

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol (t-amylOH)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 equiv.) in a reaction tube.

  • Add 1-benzylimidazole (0.40 mmol) and the aryl chloride (1.5 equiv.).

  • Add t-amyl alcohol (1.6 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-36 hours.[5]

  • After cooling, the reaction is quenched and worked up by standard extraction procedures.

  • The crude product is purified by column chromatography to yield the desired 1-benzyl-4-arylimidazole.

Synthetic Route Comparison and Biological Context

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The traditional Suzuki-Miyaura coupling is a well-established and high-yielding method but requires the synthesis of the halo-imidazole precursor. In contrast, C-H activation routes offer a more direct approach, avoiding pre-functionalization. Palladium-catalyzed methods are versatile, while nickel catalysis provides a more cost-effective alternative and can be effective for less reactive aryl chlorides.

The 1-benzyl-4-arylimidazole scaffold is a key pharmacophore in many p38 MAP kinase inhibitors. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates. The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Kinases Other Kinases (e.g., MK2) p38->Kinases phosphorylates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle Kinases->Inflammation Inhibitor 1-Benzyl-4-arylimidazole (ATP-Competitive Inhibitor) Inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

The diagram above illustrates the p38 MAP kinase signaling cascade, initiated by extracellular stressors and inflammatory cytokines. This leads to the sequential phosphorylation and activation of MAPKKK, MAPKK, and finally p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in various cellular responses such as inflammation. 1-Benzyl-4-arylimidazole-based inhibitors act by competitively binding to the ATP pocket of p38 MAP kinase, thereby blocking its activity and mitigating the inflammatory cascade.

Synthetic_Routes cluster_starting_materials Starting Materials cluster_reactions Synthetic Methods Imidazole 1-Benzylimidazole CH_Activation Direct C-H Arylation (Pd or Ni catalyzed) Imidazole->CH_Activation Iodoimidazole This compound Suzuki Suzuki-Miyaura Coupling (Pd catalyzed) Iodoimidazole->Suzuki ArylHalide Aryl Halide (Br, Cl) ArylHalide->CH_Activation ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Suzuki Product 1-Benzyl-4-arylimidazole CH_Activation->Product Suzuki->Product

Caption: Comparison of Synthetic Routes to 1-Benzyl-4-arylimidazoles.

This diagram visually compares the traditional Suzuki-Miyaura coupling with the more modern direct C-H arylation approach. The Suzuki route requires a pre-functionalized iodoimidazole, while C-H activation allows for the direct use of the parent 1-benzylimidazole.

Conclusion

The synthesis of 1-benzyl-4-substituted imidazoles has been significantly advanced by the advent of direct C-H activation methodologies. Both palladium- and nickel-catalyzed reactions offer viable and often more atom-economical alternatives to the traditional Suzuki-Miyaura cross-coupling of this compound. The choice of the optimal synthetic route will depend on a careful consideration of factors such as substrate scope, catalyst cost, and desired operational simplicity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these important bioactive molecules.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals, the functionalization of heterocyclic scaffolds like imidazole is of paramount importance. The 1-benzyl-4-iodoimidazole moiety, in particular, is a valuable building block. However, the successful coupling of such nitrogen-rich heterocycles can be challenging, often plagued by issues of catalyst inhibition and low yields. The choice of an appropriate palladium catalyst system is therefore critical to the success of the synthesis.

This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of this compound and its analogs. The data presented is collated from experimental studies on closely related substrates to provide a validated overview of expected performance, aiding in the strategic selection of a catalyst system to maximize yield and efficiency.

Performance Comparison of Catalyst Systems

The selection of a catalyst system is highly dependent on the specific arylboronic acid coupling partner and the desired reaction conditions. The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of N-substituted iodo- and bromo-azoles, which serve as effective proxies for this compound.

Catalyst System (Precatalyst / Ligand)BaseSolventTemp. (°C)TimeCoupling PartnerSubstrateYield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404 h(4-methoxyphenyl)boronic acidN-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide82[1]
PdCl₂(dppf)K₂CO₃DME150 (MW)10 minPhenylboronic acid4-iodo-1H-imidazole94
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015-20 hVarious arylboronic acids2-chloro-benzimidazole80-97[2]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10015-20 hVarious arylboronic acids3-chloro-indazole69-90[2]
Pd(OAc)₂ / JohnPhosK₂CO₃DMF140 (MW)20 minPhenylboronic acidIsoxazole-substituted benzyl bromide69[3]

Key Insights from Comparative Data

  • Traditional vs. Modern Ligands: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require high temperatures and longer reaction times.[1] Modern bulky, electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald ligands), have demonstrated superior performance for challenging nitrogen-rich heterocycles.[2] These ligands can facilitate the coupling of even less reactive chloro-heterocycles in high yields under milder conditions.[2]

  • Precatalyst Choice: The use of well-defined precatalysts, such as those incorporating Buchwald ligands, can lead to more consistent results and higher yields, particularly for substrates bearing unprotected N-H groups which are known to inhibit palladium catalysts.[2]

  • Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis, microwave irradiation has been shown to significantly reduce reaction times while achieving high yields, as demonstrated with PdCl₂(dppf) for the coupling of 4-iodo-1H-imidazole.

  • Base and Solvent Effects: The choice of base and solvent system is crucial. While K₂CO₃ is common, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for N-H containing substrates. Aprotic polar solvents like dioxane, DMF, or THF, often with the addition of water, are typically employed.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C R-Pd(II)L_n-X (Aryl-Pd Complex) B->C D Transmetalation C->D E R-Pd(II)L_n-R' (Di-organic Complex) D->E F Reductive Elimination E->F F->A Regeneration G R-R' (Coupled Product) F->G RX R-X (this compound) RX->B R_BOH2 R'-B(OH)2 (Arylboronic Acid) R_BOH2->D Base Base (e.g., K2CO3) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start reactants Combine this compound, Arylboronic Acid, and Base in a Flask start->reactants solvent Add Solvent (e.g., Dioxane/Water) reactants->solvent degas Degas the Mixture (e.g., with Argon or Nitrogen) solvent->degas catalyst Add Palladium Catalyst/Ligand degas->catalyst reaction Heat the Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are representative experimental protocols adapted from literature for the Suzuki-Miyaura coupling of iodo-azole substrates. These can serve as a starting point for the optimization of the reaction with this compound.

Protocol 1: Microwave-Assisted Coupling with PdCl₂(dppf)

This protocol is adapted for rapid synthesis and is based on conditions reported for 4-iodo-1H-imidazole.

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add dimethoxyethane (DME, 5 mL).

  • Degassing: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and irradiate at 150 °C for 10-20 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Ligand System (SPhos)

This protocol is based on conditions found to be effective for challenging N-heterocyclic chlorides and can be adapted for the iodo-imidazole substrate.[2]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst System: Add palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 2.5 mol%) and SPhos (0.035 mmol, 3.5 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 15-20 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation. While traditional catalysts can provide the desired product, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos generally offer superior performance, especially for nitrogen-containing heterocycles that are prone to catalyst inhibition.[2] For rapid synthesis and screening of conditions, microwave-assisted protocols with catalysts such as PdCl₂(dppf) are highly effective. Researchers should consider screening a variety of ligands, bases, and solvents to identify the optimal conditions for their specific substrate and coupling partner. The protocols and comparative data provided in this guide offer a strong foundation for developing a robust and high-yielding synthetic route.

References

A Comparative Guide to the Regioselectivity of Reactions with 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Common Cross-Coupling and Functionalization Reactions

1-Benzyl-4-iodoimidazole is a versatile building block in organic synthesis, offering a reactive handle for the introduction of diverse functionalities. The regioselectivity of reactions at the C4- and C5-positions, as well as potential C-H activation at other sites, is a critical consideration for synthetic chemists. This guide provides an objective comparison of the performance of this compound in several common palladium-catalyzed cross-coupling reactions and other functionalization methods, supported by experimental data from the literature.

Executive Summary

The primary site of reactivity for this compound in palladium-catalyzed cross-coupling reactions is overwhelmingly at the C4-position, driven by the presence of the carbon-iodine bond. Alternative reactions, such as metal-halogen exchange, also provide a pathway to functionalization at this position. While the potential for C-H activation at the C2, C5, or benzylic positions exists, these pathways are generally less favored under typical cross-coupling conditions. This guide will delve into the specifics of Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination and metal-halogen exchange, providing a comparative analysis of their efficiency and experimental protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound in various reaction types. It is important to note that direct comparative studies on this specific substrate are limited, and the data presented is a compilation from various sources.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME/H₂O150 (µW)0.17Phenylboronic acid85[1]
Pd(OAc)₂ / PPh₃K₂CO₃DME/H₂O150 (µW)0.17Phenylboronic acid82[1]
PdCl₂(dppf)K₂CO₃DME/H₂O150 (µW)0.17Phenylboronic acid94[1]
Pd(OAc)₂ / SPhosK₂CO₃DME/H₂O150 (µW)0.17Phenylboronic acid92[1]

Table 2: Heck Coupling of this compound with Alkenes

Catalyst SystemBaseSolventTemperature (°C)Time (h)AlkeneYield (%)Reference
Pd(OAc)₂Et₃NDMF10012n-Butyl acrylate~85[1]
Pd/CNaOAcNMP12024Styrene~78[1]

Note: The yields for the Heck reaction are representative for iodo-heterocycles and serve as a starting point for optimization with this compound.

Table 3: Sonogashira Coupling of N-Substituted-4-iodoimidazole with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)AlkyneYield (%)Reference
Pd(PPh₃)₄CuIEt₃NDMFRT30 (min, µW)Various70-93[2]

Note: This data is for N-tosyl-4-iodoimidazole and is expected to be comparable for this compound.

Table 4: Buchwald-Hartwig Amination of 4-Iodo-1H-imidazole Analogues

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH11012Aniline~95[1]
Pd(OAc)₂RuPhosCs₂CO₃Toluene10024Morpholine~88[1]

Note: This data is representative for iodo-heterocycles and provides a baseline for catalyst selection for this compound.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.

Suzuki-Miyaura Coupling (Microwave-Assisted)

To a microwave vial is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol). The vial is sealed, and a mixture of DME and water (e.g., 4:1, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10-20 minutes. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][3]

Heck Coupling

To a dry Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1][3]

Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Triethylamine (3.0 mmol) is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]

Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[1]

Metal-Halogen Exchange

To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 equiv.) dropwise. The mixture is stirred at this temperature for a period of time (e.g., 30 minutes) to allow for the metal-halogen exchange to occur. An electrophile (1.2 equiv.) is then added to the solution, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Mandatory Visualization

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling 1-Benzyl-4-iodoimidazole_S This compound Product_S 1-Benzyl-4-arylimidazole 1-Benzyl-4-iodoimidazole_S->Product_S Pd-catalyzed coupling Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Product_S Pd(0) Catalyst_S Pd(0) Catalyst Pd(0) Catalyst_S->Product_S Base_S Base Base_S->Product_S 1-Benzyl-4-iodoimidazole_H This compound Product_H 1-Benzyl-4-vinylimidazole 1-Benzyl-4-iodoimidazole_H->Product_H Pd-catalyzed vinylation Alkene Alkene Alkene->Product_H Pd(0) Catalyst_H Pd(0) Catalyst Pd(0) Catalyst_H->Product_H Base_H Base Base_H->Product_H 1-Benzyl-4-iodoimidazole_So This compound Product_So 1-Benzyl-4-alkynylimidazole 1-Benzyl-4-iodoimidazole_So->Product_So Pd/Cu-catalyzed alkynylation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product_So Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->Product_So Base_So Base Base_So->Product_So

Figure 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Experimental_Workflow Start Start: this compound + Coupling Partner Reaction_Setup Reaction Setup: - Add catalyst, base, solvent - Inert atmosphere Start->Reaction_Setup Reaction Reaction: - Heating (conventional or µW) - Stirring Reaction_Setup->Reaction Workup Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product Purification->Product

References

literature review of the applications of halogenated benzylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of halogenated benzylimidazoles, presenting comparative data on their biological activities and detailed experimental methodologies for their evaluation.

Introduction

Halogenated benzylimidazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of halogen atoms into the benzylimidazole scaffold can significantly modulate their physicochemical properties, such as lipophilicity and electronic density, which in turn influences their pharmacological profiles. These compounds have been extensively investigated for their potential as antimicrobial, antiviral, and anticancer agents. This guide provides a comparative overview of the applications of various halogenated benzylimidazoles, supported by quantitative experimental data, detailed protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Applications

Halogenated benzylimidazoles have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The presence of halogens often enhances the antimicrobial potency of the benzimidazole core.

Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated benzylimidazoles against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.

Compound ID/DescriptionHalogen SubstitutionTarget MicroorganismMIC (µg/mL)Reference
5,6-dibromo-2-(trifluoromethyl)benzimidazole5,6-DibromoBacillus subtilis0.49[1][2]
2-(Trifluoromethyl)benzimidazole derivative5-TrifluoromethylMethicillin-resistant Staphylococcus aureus (MRSA)12.5-25[3][4]
5-Bromobenzimidazole5-BromoSelected fungal strainsEquivalent to half that of amphotericin B[5]
Benzimidazole and phenyl-substituted benzyl ethersVariesGeneral antimicrobial0.39–0.78[6]
Bis-benzimidazole diamidine compoundsVariesGeneral antimicrobial0.12–0.5[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Halogenated benzylimidazole compound stock solution (typically in DMSO)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Prepare a stock solution of the halogenated benzylimidazole in a suitable solvent like DMSO.

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to subsequent wells.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Add a standardized volume of the bacterial or fungal suspension to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][7][8]

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_plate Prepare 96-well plate with sterile broth start->prep_plate serial_dilution Perform serial dilution of halogenated benzylimidazole prep_plate->serial_dilution prep_inoculum Prepare standardized microbial inoculum serial_dilution->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate controls Set up positive and negative controls inoculate->controls incubate Incubate the plate at 37°C controls->incubate read_results Visually determine the MIC incubate->read_results end_process End read_results->end_process

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Applications

Several halogenated benzylimidazoles have been identified as potent inhibitors of viral replication, particularly against herpesviruses.

Comparison of Antiviral Activity

The following table presents the 50% inhibitory concentration (IC50) values of selected halogenated benzylimidazoles against various viruses. A lower IC50 value signifies higher antiviral potency.

Compound ID/DescriptionHalogen SubstitutionTarget VirusIC50 (µM)Reference
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)2,5,6-TrichloroHuman Cytomegalovirus (HCMV)2.9 (plaque assay)[3]
2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB)2-Bromo, 5,6-DichloroHuman Cytomegalovirus (HCMV)~0.7 (4-fold more active than TCRB)[3]
5'-Halogenated TCRB derivatives5'-Fluoro, -Chloro, -Bromo, -IodoHuman Cytomegalovirus (HCMV)0.5 - 14.2[9]
1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesVariesRespiratory Syncytial Virus (RSV)As low as 0.02[10]
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates

  • Virus stock with a known titer

  • Halogenated benzylimidazole compound stock solution

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing methylcellulose or Avicel)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the halogenated benzylimidazole compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Pre-treat the cells with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with an overlay medium containing the respective concentrations of the compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days or longer depending on the virus).

  • Fix the cells with a fixing solution and then stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The IC50 value is determined from a dose-response curve.[11]

Anticancer Applications

Halogenated benzylimidazoles have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes such as microtubule formation and signaling pathways.

Comparison of Anticancer Activity

The table below lists the 50% inhibitory concentration (IC50) values for several halogenated benzylimidazoles against different human cancer cell lines.

Compound ID/DescriptionHalogen SubstitutionTarget Cancer Cell LineIC50 (µM)Reference
1H-benzo[d]imidazole-(3-Br substituted benzylidene)benzohydrazide hybrid (6c)3-BromoVarious cancer cell lines7.82 - 10.21[12][13]
1H-benzo[d]imidazole-(3-F substituted benzylidene)benzohydrazide hybrid (6i)3-FluoroVarious cancer cell lines7.82 - 10.21[12][13]
Dihalogenated condensed benzimidazole diones (6a)DibromoGeneral anticancerNot specified, but potent[2]
Dihalogenated condensed benzimidazole diones (6d)DichloroGeneral anticancerNot specified, but potent[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete cell culture medium

  • Halogenated benzylimidazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the halogenated benzylimidazole compound in the complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[14][15][16][17]

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition: A significant mechanism of anticancer activity for many benzimidazole derivatives is the inhibition of tubulin polymerization.[18] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[18]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Tubulin Dimers Depolymerization Halogenated Benzylimidazole Halogenated Benzylimidazole Halogenated Benzylimidazole->Tubulin Dimers Binds to β-tubulin Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by halogenated benzylimidazoles.

STAT3/HK2 Pathway Regulation: Some dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 axis.[2] These compounds can inhibit the activity of allosteric glycolytic enzymes like hexokinase II (HK2), thereby disrupting the energy metabolism of tumor cells.[2]

STAT3_HK2_Pathway STAT3 STAT3 HK2 Hexokinase II (HK2) STAT3->HK2 Promotes Glycolysis Enhanced Glycolysis HK2->Glycolysis Tumor_Growth Tumor Growth and Proliferation Glycolysis->Tumor_Growth Halogenated_Benzylimidazole Halogenated Benzylimidazole Halogenated_Benzylimidazole->STAT3 Inhibits Halogenated_Benzylimidazole->HK2 Inhibits

Caption: Regulation of the STAT3/HK2 pathway by halogenated benzylimidazoles.

Conclusion

Halogenated benzylimidazoles represent a versatile and promising scaffold in drug discovery. The comparative data presented in this guide highlight their potential as effective antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols provide a foundation for the standardized evaluation of new derivatives, facilitating further research and development in this field. The elucidation of their mechanisms of action, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways, opens new avenues for the design of targeted therapies. Future studies should continue to explore the structure-activity relationships of halogenated benzylimidazoles to optimize their efficacy and safety profiles for potential clinical applications.

References

Safety Operating Guide

Safe Disposal of 1-Benzyl-4-iodoimidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of 1-Benzyl-4-iodoimidazole are critical for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Adherence to the following procedural guidelines is mandatory for all personnel handling this chemical. This guide provides a comprehensive operational plan for the safe disposal of this compound, from initial handling to final waste pickup.

Summary of Hazards and Handling Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Hazard ClassificationRequired Personal Protective Equipment (PPE)First Aid Measures
Harmful if swallowed[1]Wear protective gloves, protective clothing, eye protection, and face protection.[1]If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
Causes severe skin burns[1]Handle with gloves. Use proper glove removal technique. Wear impervious clothing.If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
Causes serious eye damage[1]Wear tightly fitting safety goggles with side-shields.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
May cause respiratory irritationUse only in a well-ventilated area or in a certified laboratory chemical fume hood.[2]If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated materials, and residues, as hazardous waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. As a general rule, segregate corrosive materials from other chemical classes.

2. Preparing the Hazardous Waste Container:

  • Select a designated waste container that is compatible with this compound. A high-density polyethylene (HDPE) container with a screw-top cap is recommended.

  • The container must be in good condition, with no leaks or cracks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

3. Labeling the Waste Container:

  • The hazardous waste label must be filled out completely and legibly. Information required includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Corrosive," "Harmful if Swallowed")

    • The date when waste is first added to the container (accumulation start date)

    • The name of the principal investigator or responsible person

4. Waste Accumulation and Storage:

  • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag before being deposited into the designated solid hazardous waste container.

  • For residual amounts of the solid, collect it in a suitable, closed container for disposal.[3]

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials.

5. Disposal of Empty this compound Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed.

  • The first rinse should be with a solvent capable of removing the residue. This rinsate must be collected and disposed of as hazardous waste.[6][7]

  • Subsequent rinses should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, the original labels on the container must be completely removed or defaced.[6][7]

  • The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling bin.

6. Arranging for Waste Pickup:

  • Once the waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health and Safety (EHS) procedures.

  • Do not move the hazardous waste from the laboratory. Trained EHS personnel will collect it from the SAA.[8]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect_solid Collect Solid Waste (e.g., contaminated gloves) container->collect_solid collect_residue Collect Chemical Residue container->collect_residue seal Securely Seal Container (Except when adding waste) collect_solid->seal collect_residue->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store segregate Segregate from Incompatible Materials store->segregate request Container Full: Request EHS Pickup segregate->request pickup EHS Collects Waste request->pickup end End: Proper Disposal pickup->end

Caption: Procedural workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzyl-4-iodoimidazole, establishing a foundation of trust and value beyond the product itself.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe research environment.

Essential Safety Information at a Glance

A thorough understanding of the physical and chemical properties of this compound is the first step toward safe handling.

PropertyValue
Molecular Formula C₁₀H₉IN₂
Molecular Weight 284.1 g/mol [1]
Appearance Solid
Melting Point 99-100 °C[2]
Boiling Point 388.4 ± 17.0 °C (Predicted)[2]
Flash Point 188.7 °C[2]
Hazards May cause respiratory irritation.[1] The toxicological properties have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[3][4] Double gloving is recommended for extended handling periods.Provides a barrier against skin contact. Nitrile and Neoprene offer good resistance to a range of chemicals, including those with iodo and benzyl groups.
Eye Protection Chemical safety goggles with side shields.Protects eyes from dust particles and potential splashes.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection - For low-dust/small-scale operations: A NIOSH-approved N95 or P95 particulate respirator.[5] - For operations with potential for significant aerosol generation: A half-mask or full-face respirator with P100 filters.Minimizes the inhalation of airborne particles. The level of protection should be commensurate with the potential for exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing risks. The following workflow provides a detailed, step-by-step guide for handling this compound from preparation to post-experiment cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated Workspace in a Fume Hood prep_ppe->prep_workspace handling_weigh Weigh the Required Amount prep_workspace->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must thoroughly read and understand the SDS for this compound.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Prepare the Workspace: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.

2. Handling the Compound:

  • Weighing: Use a weigh boat or weighing paper to accurately measure the desired amount of the compound. Perform this task in an area with minimal air currents to prevent the dispersal of the solid.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula. Avoid any actions that could generate dust.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Segregation: All waste materials, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be segregated into the appropriate hazardous waste containers.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix solid waste with liquid waste.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[8]

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Waste Container Labeling:

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory group

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in the regular trash.[7]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-iodoimidazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-iodoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.